2-Chlorobenzylidenemalononitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNZXLAFIPKXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2, Array | |
| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19984 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1065 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020297 | |
| Record name | (2-Chlorobenzylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-chlorobenzylidene malononitrile appears as white crystalline solid or light beige powder. Odor of pepper. (NTP, 1992), White crystalline solid with a pepper-like odor; [NIOSH], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., White crystalline solid with a pepper-like odor. | |
| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19984 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | o-Chlorobenzylidene malonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |
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| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | o-Chlorobenzylidene malononitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0122.html | |
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Boiling Point |
590 to 599 °F at 760 mmHg (NTP, 1992), 310-315 °C, 590-599 °F | |
| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
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| Record name | 2-CHLOROBENZALMALONONITRILE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/333 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | o-Chlorobenzylidene malononitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0122.html | |
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Solubility |
1 to 5 mg/mL at 61 °F (NTP, 1992), Sparingly soluble in water, Soluble in acetone, dioxane, methylene chloride, ethyl acetate, benzene; sparingly soluble in water, Solubility in water, g/100ml at 20 °C: 0.1-0.5, Insoluble | |
| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19984 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-CHLOROBENZALMALONONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1065 | |
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| Record name | o-Chlorobenzylidene malononitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0122.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
6.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.5, 6.52 | |
| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19984 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1065 | |
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| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/333 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
3.4e-05 mmHg at 68 °F (NTP, 1992), 0.00003 [mmHg], 3.4X10-5 mm Hg at 20 °C, Vapor pressure, Pa at ? °C: 0.0045, 0.00003 mmHg | |
| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
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| URL | https://cameochemicals.noaa.gov/chemical/19984 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | o-Chlorobenzylidene malonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 2-CHLOROBENZALMALONONITRILE | |
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| Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1065 | |
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| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/333 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | o-Chlorobenzylidene malononitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0122.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
White crystalline solid | |
CAS No. |
2698-41-1 | |
| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19984 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Chlorobenzylidenemalononitrile | |
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| Record name | 2-Chlorobenzalmalononitrile | |
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| Record name | Propanedinitrile, 2-[(2-chlorophenyl)methylene]- | |
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| Record name | (2-Chlorobenzylidene)propanedinitrile | |
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| Record name | [(2-chlorophenyl)methylene]malononitrile | |
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| Record name | O-CHLOROBENZYLIDENEMALONONITRILE | |
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| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Malononitrile, o-chlorobenzylidene- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Melting Point |
203 °F (NTP, 1992), 95-96 °C, 93-96 °C, 203-205 °F | |
| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4346 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/333 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | o-Chlorobenzylidene malononitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0122.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Foundational & Exploratory
2-Chlorobenzylidenemalononitrile synthesis mechanism via Knoevenagel condensation.
An In-depth Technical Guide to the Synthesis of 2-Chlorobenzylidenemalononitrile via Knoevenagel Condensation
Introduction
This compound (CS), a compound widely known for its potent lachrymatory effects, is a significant molecule in various chemical fields. Its synthesis is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[1] In the synthesis of CS, 2-chlorobenzaldehyde reacts with malononitrile.[3][4] This technical guide provides a detailed overview of the synthesis mechanism, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.
Reaction Mechanism: Knoevenagel Condensation
The synthesis of this compound from 2-chlorobenzaldehyde and malononitrile proceeds through a base-catalyzed Knoevenagel condensation. The mechanism can be delineated into three primary stages:
-
Enolate Formation : A weak base, such as piperidine or pyridine, abstracts an acidic proton from the active methylene group of malononitrile.[5][6] This deprotonation results in the formation of a resonance-stabilized carbanion, also known as an enolate.[7]
-
Nucleophilic Attack : The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.[5] This step leads to the formation of an aldol-type addition intermediate.
-
Dehydration : The intermediate undergoes dehydration, typically through an E1cB elimination mechanism, to yield the final stable α,β-unsaturated product, this compound, and a water molecule.[5]
References
Unveiling the Chemistry and Biological Activity of 2-Chlorobenzylidenemalononitrile for Advanced Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chlorobenzylidenemalononitrile (CS), a potent lachrymatory agent, is a valuable tool in scientific research, primarily for its selective activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its application in research, particularly in the fields of sensory neuroscience and drug discovery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research settings. These properties influence its solubility, stability, and interaction with biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅ClN₂ | [1] |
| Molecular Weight | 188.61 g/mol | [2] |
| Appearance | White crystalline solid or light beige powder with a pepper-like odor. | [1] |
| Melting Point | 93-95 °C | [1] |
| Boiling Point | 310-315 °C | [1] |
| Vapor Pressure | 0.000034 mmHg at 20 °C | [3] |
| Solubility | Slightly soluble in water. Soluble in acetone, benzene, chloroform, and ethanol. | [1] |
| Octanol-Water Partition Coefficient (logP) | 2.3 (XLogP3) | [1] |
| Stability | Stable under normal conditions. Decomposes upon heating, emitting toxic fumes. | [1] |
Research Applications in Drug Discovery and Pain Research
This compound's primary research application lies in its potent and selective agonism of the TRPA1 ion channel, a key player in pain, inflammation, and respiratory irritation.[4][5] This makes it an invaluable tool for:
-
Target Validation: Confirming the role of TRPA1 in various physiological and pathological processes.
-
High-Throughput Screening: Serving as a positive control in assays designed to identify novel TRPA1 antagonists.[6]
-
Pain and Inflammation Models: Inducing acute pain and neurogenic inflammation in preclinical models to study the efficacy of new analgesic and anti-inflammatory drugs.[4][7]
-
Sensory Neuron Research: Investigating the mechanisms of sensory neuron activation and sensitization.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Synthesis of this compound via Knoevenagel Condensation
This protocol describes a common method for the synthesis of this compound.
Materials:
-
2-chlorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 molar equivalent) and malononitrile (1 molar equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.05 molar equivalents) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold distilled water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Logical Workflow for Synthesis:
Caption: Knoevenagel condensation workflow for the synthesis of this compound.
In Vitro Calcium Influx Assay in TRPA1-Expressing Cells
This protocol details a cell-based assay to measure the activation of TRPA1 by this compound.
Materials:
-
HEK293 cells stably expressing human TRPA1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed TRPA1-expressing HEK293 cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Cell Washing: After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
Compound Addition and Measurement: Place the plate in a fluorescence microplate reader.
-
Set the reader to record fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~485/520 nm for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
Add varying concentrations of this compound (prepared in HBSS from the DMSO stock) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating TRPA1 activation. Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to quantify the response.
Experimental Workflow for Calcium Influx Assay:
Caption: Workflow for a cell-based calcium influx assay to measure TRPA1 activation.
Signaling Pathway of this compound
The primary mechanism of action of this compound is the activation of the TRPA1 ion channel, which is predominantly expressed on sensory neurons.
Caption: Signaling pathway of this compound (CS) via TRPA1 activation in sensory neurons.
References
- 1. This compound | C10H5ClN2 | CID 17604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 2698-41-1 | Benchchem [benchchem.com]
- 4. Towards Development of a Dermal Pain Model: In Vitro Activation of Rat and Human Transient Receptor Potential Ankyrin Repeat 1 and Safe Dermal Injection of o-Chlorobenzylidene Malononitrile to Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.red [2024.sci-hub.red]
- 6. core.ac.uk [core.ac.uk]
- 7. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Chlorobenzylidenemalononitrile
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the key spectroscopic data used for the structural elucidation and characterization of 2-Chlorobenzylidenemalononitrile (also known as CS gas), CAS Number 2698-41-1.[1][2][3] The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The structural characterization of this compound (C₁₀H₅ClN₂) relies on a combination of spectroscopic techniques.[1] The following sections summarize the quantitative data obtained from ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): There is a lack of consistently reported and verifiable public data for the ¹H NMR spectrum of this compound. Data for the isomeric 4-chlorobenzylidenemalononitrile is available, but data for the 2-chloro (ortho) isomer is not clearly established in the reviewed literature. Researchers should acquire a reference spectrum under their specific experimental conditions for unambiguous characterization.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides chemical shifts for the unique carbon atoms within the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃) on a 100 MHz instrument.
| Chemical Shift (δ) in ppm | Assignment (Tentative) |
| 158.4 | Vinylic Carbon (C=C) |
| 133.1 | Aromatic Carbon (C-Cl) |
| 131.8 | Aromatic Carbon |
| 129.9 | Aromatic Carbon |
| 129.6 | Aromatic Carbon |
| 113.4 | Nitrile Carbon (C≡N) |
| 112.3 | Nitrile Carbon (C≡N) |
| 83.5 | Vinylic Carbon (C(CN)₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The nitrile (C≡N) stretching band is a key diagnostic peak.[1]
| Wavenumber (cm⁻¹) | Functional Group |
| 2185–2190 | Nitrile (C≡N) Stretch |
| ~3030 | Aromatic C-H Stretch |
| 1700–1500 | Aromatic C=C Bending |
| 1680–1620 | Alkene C=C Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 188.61 g/mol .[1] Electron ionization (EI) is a common method for this analysis.
| Mass-to-Charge Ratio (m/z) | Interpretation | Relative Abundance |
| 188 | [M]⁺ Molecular Ion | Second Highest |
| 153 | [M-Cl]⁺ Fragment | Top Peak |
| 126 | [M-Cl-HCN]⁺ Fragment | Third Highest |
Experimental Protocols
The following sections detail the methodologies for the key spectroscopic experiments.
NMR Spectroscopy Protocol
-
Instrumentation: Data is typically acquired on a high-field NMR spectrometer, such as a Bruker AM-270 or a 400 MHz equivalent.
-
Sample Preparation: The sample is dissolved in a deuterated solvent, commonly CDCl₃.
-
Data Acquisition:
-
¹H NMR: Spectra are recorded at a field strength of 250 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
-
¹³C NMR: Spectra are recorded at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument) with proton decoupling. Chemical shifts are reported in ppm relative to the solvent signal or TMS.
-
IR Spectroscopy Protocol
-
Instrumentation: Infrared spectra are determined using a grating spectrophotometer, such as a Perkin-Elmer 521, or a modern Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples like this compound, the potassium bromide (KBr) pellet method is standard. The solid sample is mixed with infrared-quality KBr and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) may be used.
-
Data Acquisition: The spectrum is scanned over the standard mid-IR range (typically 4000-650 cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source is used.[4]
-
Chromatographic Conditions:
-
Column: A capillary column such as an Agilent Ultra alloy-5 (30m × 0.25mm × 0.25μm) is suitable.
-
Carrier Gas: Argon or Helium.
-
Temperature Program: A typical program involves an initial temperature of 50°C, held for one minute, followed by a ramp up to 300°C at a rate of 8°C/min.[4]
-
Inlet Temperature: 280°C.[4]
-
-
Mass Spectrometry Conditions:
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Logical workflow for spectroscopic characterization.
References
A Technical Guide to the Toxicological Profile and In Vitro Effects of 2-Chlorobenzylidenemalononitrile (CS)
Abstract
2-Chlorobenzylidenemalononitrile (CS) is a cyanocarbon compound widely utilized as a potent lachrymatory agent in riot control, commonly known as CS gas.[1][2] While its effects are often considered transient, in vitro research reveals significant biological interactions at the cellular level. The primary mechanism of action for CS is the potent and selective activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, which mediates pain, irritation, and neurogenic inflammation.[3][4][5][6] Cellular studies demonstrate that exposure to CS induces dose-dependent cytotoxicity, a robust pro-inflammatory response characterized by the release of cytokines such as IL-6 and TNF-α, and significant genotoxicity.[7][8] Notably, its genotoxic effects are believed to arise not from direct DNA interaction, but from the disruption of the mitotic apparatus, leading to aneuploidy.[7] This guide provides a comprehensive overview of the toxicological profile of CS, focusing on its in vitro effects, underlying signaling pathways, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.
Core Toxicological Profile: Mechanism of Action
Primary Target: TRPA1 Activation
The principal molecular target of this compound is the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key sensor for environmental irritants and painful stimuli.[5] CS is an extremely potent and selective agonist of the human TRPA1 receptor.[3][4] Its activation mechanism involves the covalent modification of reactive cysteine residues within the active site of the TRPA1 channel.[3][5] This irreversible binding locks the channel in an open state, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This rapid depolarization of sensory neurons triggers the sensations of intense pain and irritation characteristic of CS exposure and initiates a cascade of neurogenic inflammation.[6]
Metabolism
In biological systems, CS is primarily metabolized through hydrolysis. The reaction yields o-chlorobenzaldehyde and malononitrile.[7][9] In vivo studies have demonstrated that the liver plays a significant role in this metabolic process.[9] It is important to note that while the hydrolysis products are less cytotoxic than the parent CS compound, o-chlorobenzaldehyde has been shown to contribute to the aneuploidogenic (chromosome number altering) effects of CS.[7]
In Vitro Effects of CS Exposure
Cytotoxicity
CS demonstrates significant cytotoxic effects across various cell lines in a dose-dependent manner. Studies on RAW 264.7 macrophages showed a progressive decrease in cell viability with increasing concentrations of CS over a 24-hour period.[8] Similarly, CS was found to be highly cytotoxic to V79 Chinese hamster cells, far more so than its primary metabolites.[7]
Table 1: Quantitative Cytotoxicity Data for this compound (CS)
| Cell Line | Concentration Range | Exposure Duration | Key Findings | Reference |
| RAW 264.7 Macrophages | 37.5 - 300 µg/mL | 24 hours | Dose-dependent decrease in cell viability and increase in LDH release. | [8] |
| V79 Chinese Hamster Cells | Not specified (comparative) | Not specified | Significantly more cytotoxic than its hydrolysis products, o-chlorobenzaldehyde and malononitrile. | [7] |
| Mouse L5178Y Lymphoma Cells | 2.5 µg/mL | Not specified | Induced trifluorothymidine resistance, indicating mutagenicity. | [9] |
Inflammatory Response
CS is a potent inducer of inflammation. This response is largely mediated by its activation of the TRPA1 channel, which triggers the release of inflammatory mediators.[5][6] In vitro experiments using RAW 264.7 macrophages have quantified this effect, showing that CS stimulation leads to a significant, dose-dependent increase in the production and secretion of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8]
Table 2: In Vitro Inflammatory Response to this compound (CS)
| Cell Line | Concentration Range | Exposure Duration | Cytokine Measured | Key Findings | Reference |
| RAW 264.7 Macrophages | 37.5 - 300 µg/mL | 24 hours | IL-6 | Dose-dependent increase in both protein (ELISA) and mRNA (RT-PCR) levels. | [8] |
| RAW 264.7 Macrophages | 37.5 - 300 µg/mL | 24 hours | TNF-α | Dose-dependent increase in both protein (ELISA) and mRNA (RT-PCR) levels. | [8] |
Genotoxicity and DNA Damage
CS exhibits clear genotoxic activity in vitro, though its mechanism appears to be indirect. It has been shown to induce chromosomal aberrations, sister chromatid exchanges, and micronuclei in various hamster cell lines.[7][9] However, studies indicate that CS does not elicit DNA repair synthesis, suggesting it does not cause direct DNA damage (e.g., adducts or strand breaks).[7] The prevailing hypothesis is that the observed genotoxic and mutagenic effects are a consequence of CS interfering with the mitotic apparatus of the cell, leading to chromosomal aneuploidy.[7]
Table 3: In Vitro Genotoxicity of this compound (CS)
| Cell Line | Concentration | Endpoint | Key Findings | Reference |
| Chinese Hamster Ovary (CHO) | ≥ 6 µg/mL | Sister Chromatid Exchanges & Chromosomal Aberrations | CS induced both endpoints, with and without metabolic activation (S9). | [9] |
| V79 Chinese Hamster Cells | Not specified | Micronuclei Induction & Gene Mutations | Efficiently induced both micronuclei and 6-thioguanine resistant mutants. | [7] |
| V79 Chinese Hamster Cells | Not specified | DNA Repair Synthesis | Did not elicit DNA repair synthesis. | [7] |
Key Signaling Pathways
TRPA1-Mediated Signaling
The interaction of CS with the TRPA1 channel is the primary event initiating its biological effects. This activation leads directly to nociceptive signaling and neurogenic inflammation.
Downstream Inflammatory Pathways: cGAS-STING, MAPK, and NF-κB
The cellular stress and damage induced by CS can activate downstream signaling cascades. Damage to the nucleus or mitochondria can release self-DNA into the cytoplasm, which is sensed by the cGAS-STING pathway. This pathway, along with the MAPK pathway, can converge on the activation of NF-κB, a master regulator of inflammatory gene transcription, leading to the production of cytokines observed in vitro.[10][11][12]
Experimental Protocols
In Vitro Cytotoxicity Assay (Macrophage Model)
This protocol is based on methodologies used to assess the cytotoxicity of CS on RAW 264.7 macrophages.[8]
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of CS (e.g., 0, 37.5, 75, 150, 300 µg/mL). A vehicle control (e.g., DMSO) is included.
-
Incubation: Cells are incubated with the compound for 24 hours.
-
Endpoints:
-
Cell Viability (MTT Assay): MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The crystals are then solubilized, and absorbance is read at ~570 nm. Viability is expressed as a percentage of the vehicle control.
-
Membrane Integrity (LDH Assay): Supernatant is collected from each well before cell lysis. The activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant is measured using a commercially available colorimetric assay kit.
-
In Vitro Inflammatory Response Assay (ELISA & RT-PCR)
This protocol outlines the steps to quantify the inflammatory cytokine response from macrophages exposed to CS.[8]
-
Cell Culture and Treatment: Follow the same procedure as described in Protocol 4.1 for seeding and treating RAW 264.7 cells with CS for 24 hours.
-
Protein Level Measurement (ELISA):
-
Collect the cell culture supernatant after the 24-hour treatment.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for murine IL-6 and TNF-α.
-
Follow the manufacturer's instructions to quantify the concentration of each cytokine in the supernatant.
-
-
mRNA Expression Level (RT-PCR):
-
After removing the supernatant, lyse the remaining cells in the wells and extract total RNA using a suitable kit (e.g., TRIzol method).
-
Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.
-
Perform quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) using primers specific for IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in gene expression compared to the vehicle-treated control cells.
-
In Vitro Genotoxicity Assay (Micronucleus Test)
This protocol provides a general framework for assessing the aneuploidogenic potential of CS, based on established methods.[7]
-
Cell Line: V79 Chinese hamster lung fibroblasts or Chinese Hamster Ovary (CHO) cells.
-
Treatment: Culture cells with various concentrations of CS for a duration that covers at least one full cell cycle (e.g., 24 hours).
-
Cytokinesis Block: After treatment, add a cytokinesis inhibitor (e.g., Cytochalasin B) to the culture medium. This allows nuclear division to occur but prevents cell division, trapping cells that have completed mitosis in a binucleated state.
-
Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Scoring: Under a microscope, score a predetermined number of binucleated cells (e.g., 1000) for the presence of micronuclei. A micronucleus is a small, separate nucleus that forms when a whole chromosome or a chromosome fragment fails to be incorporated into the main daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates genotoxic potential.
Conclusion
The in vitro toxicological profile of this compound is defined by its potent activity as a TRPA1 agonist. This primary interaction precipitates a cascade of downstream effects, including significant cytotoxicity, a robust pro-inflammatory response driven by cytokine release, and indirect genotoxicity through the induction of chromosomal abnormalities. The experimental models and pathways detailed in this guide underscore the multifaceted cellular impact of CS exposure. This information is critical for researchers investigating the mechanisms of chemical irritants, for scientists developing potential countermeasures or therapeutics to mitigate exposure effects, and for professionals involved in safety and risk assessment.
References
- 1. This compound | C10H5ClN2 | CID 17604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CS gas - Wikipedia [en.wikipedia.org]
- 3. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent-Induced Cutaneous Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity and cytotoxicity of 2-chlorobenzylidene malonitrile (CS) and metabolites in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tear Gas (CS) - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cGAS/STING: novel perspectives of the classic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cGAS-STING, p38 MAPK, and p53 pathways link genome instability to accelerated cellular senescence in ATM-deficient murine lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between the cGAS-STING and NF-κB pathways-role in neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Agonist Activity of 2-Chlorobenzylidenemalononitrile on TRPA1 in Sensory Nerve Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of 2-Chlorobenzylidenemalononitrile (CS gas) as a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in sensory nerve activation and nociception. This document outlines the molecular mechanisms of action, detailed experimental protocols for studying this interaction, and a summary of key quantitative data.
Introduction: The TRPA1 Channel and the Irritant CS Gas
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in the plasma membrane of a subset of primary sensory neurons, including nociceptors. It functions as a critical sensor of a wide array of noxious environmental irritants and endogenous inflammatory mediators. Activation of TRPA1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization, action potential generation, and the sensation of pain, itch, and neurogenic inflammation.
This compound, commonly known as CS gas, is a potent lachrymatory agent and riot control agent. Its powerful irritant effects are primarily mediated through the activation of TRPA1 channels on sensory nerve endings in the eyes, respiratory tract, and skin. Understanding the molecular interactions between CS gas and TRPA1 is crucial for the development of novel analgesics and anti-inflammatory therapeutics targeting this pathway.
Mechanism of Action: Covalent Modification
CS gas, like many other pungent TRPA1 agonists, is an electrophilic compound. Its mechanism of action involves the covalent modification of specific nucleophilic amino acid residues within the TRPA1 channel protein. This irreversible binding leads to a conformational change in the channel, causing it to open and allow cation influx.
Mass spectrometry studies have identified several cysteine residues in the N-terminal cytoplasmic domain of TRPA1 as the primary targets for covalent modification by electrophilic agonists. The reaction between the electrophilic carbon of the benzylidene group in CS gas and the thiol group of cysteine residues forms a stable thioether bond, leading to sustained channel activation.
Quantitative Data: Potency of CS Gas as a TRPA1 Agonist
The potency of this compound in activating the human TRPA1 channel has been quantified in several studies using different experimental systems. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency.
| Parameter | Cell Type | Assay Method | EC50 Value (nM) | Reference |
| EC50 | HEK293 cells expressing human TRPA1 | Ca2+ fluorimetry | 63 | |
| EC50 | HEK293 cells expressing human TRPA1 | Ca2+ fluorimetry | 214 | |
| EC50 | HEK293 cells expressing human TRPA1 | Ca2+ fluorimetry | 327 |
Note: Variations in EC50 values can be attributed to differences in experimental conditions, such as cell lines, expression levels of the channel, and specific assay parameters.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol describes the recording of TRPA1 channel currents activated by CS gas in Human Embryonic Kidney (HEK) 293 cells heterologously expressing the human TRPA1 channel.
4.1.1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Transiently transfect the cells with a plasmid encoding human TRPA1 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
A co-transfection with a fluorescent reporter plasmid (e.g., GFP) can be used to identify successfully transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
4.1.2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to 290-300 mOsm.
-
CS Gas Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute to the final desired concentrations in the external solution immediately before use.
4.1.3. Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with a transfected cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Record baseline currents for a stable period.
-
Apply CS gas at various concentrations by switching the perfusion solution.
-
To assess the voltage-dependence of the current, apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) before and during agonist application.
-
Wash out the agonist with the external solution to observe current deactivation, although due to the covalent nature of the interaction, washout may be incomplete.
Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons
This protocol details the measurement of intracellular calcium influx in primary cultured dorsal root ganglion (DRG) neurons in response to CS gas application.
4.2.1. DRG Neuron Culture:
-
Isolate dorsal root ganglia from rodents (e.g., rats or mice) under sterile conditions.
-
Dissociate the ganglia into single cells using a combination of enzymatic (e.g., collagenase and dispase) and mechanical trituration.
-
Plate the neurons on coverslips coated with a suitable substrate (e.g., poly-D-lysine and laminin).
-
Culture the neurons in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF) for 24-48 hours before imaging.
4.2.2. Dye Loading and Solutions:
-
Imaging Buffer (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4.
-
Fluo-4 AM Loading Solution: Prepare a 2 µM solution of Fluo-4 AM in the imaging buffer. The addition of a small amount of Pluronic F-127 (0.02%) can aid in dye loading.
-
CS Gas Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to final concentrations in the imaging buffer.
4.2.3. Imaging Procedure:
-
Incubate the cultured DRG neurons with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.
-
Wash the cells with the imaging buffer for 15-20 minutes to allow for de-esterification of the dye.
-
Mount the coverslip onto the stage of a fluorescence microscope equipped for live-cell imaging.
-
Acquire baseline fluorescence images (excitation ~488 nm, emission ~520 nm) at a defined frequency (e.g., 1 frame every 2 seconds).
-
Perfuse the chamber with the imaging buffer containing various concentrations of CS gas.
-
Continue to acquire images to monitor the change in intracellular calcium concentration, which is reflected by an increase in Fluo-4 fluorescence intensity.
-
At the end of the experiment, apply a high concentration of a depolarizing agent (e.g., 50 mM KCl) to confirm cell viability and to obtain a maximal calcium response for data normalization.
-
Analyze the data by measuring the change in fluorescence intensity over time in individual neurons.
Signaling Pathways
The activation of TRPA1 by this compound in sensory neurons initiates a cascade of intracellular events that contribute to the sensation of pain and neurogenic inflammation.
Upon covalent modification by CS gas, the TRPA1 channel opens, leading to a primary influx of Ca2+ into the neuron. This initial calcium signal can be further amplified by calcium-induced calcium release (CICR) from intracellular stores such as the endoplasmic reticulum.
The elevated intracellular Ca2+ concentration acts as a second messenger, triggering several downstream signaling pathways. A key consequence is the release of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the sensory nerve terminals. These neuropeptides act on surrounding blood vessels, causing vasodilation and increased vascular permeability, which are hallmarks of neurogenic inflammation. The activation of TRPA1 can also lead to the production of reactive oxygen species (ROS), which can further sensitize the TRPA1 channel, creating a positive feedback loop that enhances the pain signal.
Conclusion
This compound is a potent agonist of the TRPA1 ion channel, acting through covalent modification of cysteine residues to induce channel opening and sensory nerve activation. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the intricate interactions between CS gas and TRPA1. A thorough understanding of these mechanisms is paramount for the development of targeted therapies for pain, inflammation, and other conditions involving TRPA1 hyperactivity. Further research into the specific downstream signaling cascades and the potential for developing selective TRPA1 antagonists holds significant promise for future therapeutic interventions.
An In-Depth Technical Guide to the Environmental Degradation Pathways of 2-Chlorobenzylidenemalononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzylidenemalononitrile (CS), a white crystalline solid with a pepper-like odor, is widely known as a riot control agent. Its use in civilian and military applications necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the primary mechanisms by which CS degrades in the environment, including thermal degradation, hydrolysis, photolysis, and microbial degradation. The information presented herein is intended to support researchers, scientists, and drug development professionals in assessing the environmental impact and persistence of this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of CS is essential for interpreting its environmental behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅ClN₂ | [1] |
| Molecular Weight | 188.61 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Odor | Pepper-like | [2] |
| Melting Point | 93-95 °C | |
| Boiling Point | 310-315 °C | |
| Water Solubility | Sparingly soluble | [1] |
| Vapor Pressure | 6.9 x 10⁻⁵ mmHg at 25 °C |
Thermal Degradation
The thermal degradation of this compound is a significant pathway, particularly when the compound is dispersed via pyrotechnic devices. Studies have shown that heating CS in an inert atmosphere at temperatures ranging from 300 to 900°C results in the formation of numerous degradation products.[3][4][5][6]
Key Thermal Degradation Products:
The following table summarizes the major organic compounds identified following the thermal degradation of CS at various temperatures, as analyzed by gas chromatography-mass spectrometry (GC-MS).
| Compound | Observed at 300°C | Observed at 500°C | Observed at 700°C | Observed at 900°C |
| 2-Chlorobenzaldehyde | Yes | Yes | Yes | Yes |
| Malononitrile | Yes | Yes | Yes | Yes |
| 2-Chlorobenzonitrile | No | Yes | Yes | Yes |
| 2-Chlorotoluene | No | No | Yes | Yes |
| Naphthalene | No | No | Yes | Yes |
| 2-Chlorostyrene | No | No | Yes | Yes |
| Indene | No | No | Yes | Yes |
| Quinoline | No | No | Yes | Yes |
| Biphenyl | No | No | Yes | Yes |
| Acenaphthylene | No | No | Yes | Yes |
| Fluorene | No | No | No | Yes |
| Phenanthrene | No | No | No | Yes |
| Anthracene | No | No | No | Yes |
| Fluoranthene | No | No | No | Yes |
| Pyrene | No | No | No | Yes |
This table is a summary of findings from multiple studies and may not be exhaustive.
Experimental Protocol: Thermal Degradation Analysis
A typical experimental setup for studying the thermal degradation of CS involves the following steps:
-
Sample Preparation: A known quantity of purified this compound is placed in a combustion boat.
-
Thermal Decomposition: The boat is introduced into a quartz tube housed within a tube furnace. The furnace is heated to a specific temperature (e.g., 300, 500, 700, or 900°C) under a continuous flow of an inert gas, such as nitrogen.[4][5][6]
-
Analyte Trapping: The effluent gas from the furnace, containing the degradation products, is passed through an impinger containing a suitable solvent (e.g., dichloromethane) to trap the organic compounds.[4][5][6]
-
Analysis: The solvent containing the trapped analytes is then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the individual degradation products.[4][5][6]
Experimental workflow for thermal degradation analysis.
Hydrolysis
Hydrolysis is a primary degradation pathway for this compound in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature. The reaction involves the cleavage of the benzylidene-malononitrile bond, yielding two primary products: 2-chlorobenzaldehyde and malononitrile.[7]
Hydrolysis Pathway:
References
- 1. This compound | C10H5ClN2 | CID 17604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] MICROBIAL METABOLISM OF NITRILES AND ITS BIOTECHNOLOGICAL POTENTIAL | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Agonist Action of 2-Chlorobenzylidenemalononitrile on TRPA1 Channels: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanism by which 2-Chlorobenzylidenemalononitrile (CS gas), a potent lachrymatory agent, activates the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This document is intended for researchers, scientists, and drug development professionals investigating sensory biology, pain, and inflammation.
Core Mechanism: Covalent Modification of TRPA1
This compound is a powerful electrophile that activates TRPA1 channels, which are expressed on nociceptive sensory neurons.[1][2][3] The primary mechanism of action involves the covalent modification of specific cysteine residues within the N-terminal region of the TRPA1 protein.[1][4][5] This irreversible binding induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺).[6][7]
Several studies have identified key cysteine residues that are crucial for the activation of TRPA1 by CS gas and other electrophiles. Site-directed mutagenesis experiments have demonstrated that the mutation of cysteine residues at positions 621 (C621) and 665 (C665) significantly attenuates or abolishes the response to these agonists.[8][9][10] This covalent adduction is a hallmark of the activation of TRPA1 by a wide range of environmental irritants and endogenous inflammatory mediators.[4][5]
Quantitative Analysis of TRPA1 Activation by CS Gas
The potency of this compound as a TRPA1 agonist has been quantified in various in vitro systems. The following table summarizes key quantitative data from published studies.
| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound (CS) | Fluorometric Imaging Plate Reader (FDSS) | hTRPA1-transfected CHO | EC₅₀ | ~10 nM | [3] |
| This compound (CS) | Patch Clamp (-30 mV) | hTRPA1-transfected CHO | EC₅₀ | ~5 nM | [3] |
Signaling Pathways and Physiological Consequences
The activation of TRPA1 by this compound initiates a cascade of intracellular signaling events, culminating in the physiological responses associated with exposure to this tear gas.
Signaling Cascade
The binding of CS gas to TRPA1 and the subsequent channel opening leads to a rapid influx of Ca²⁺. This increase in intracellular calcium concentration is a critical second messenger that triggers downstream signaling pathways.
Physiological Ramifications
The depolarization of nociceptive neurons triggers the sensation of sharp, stinging pain and irritation in the eyes, respiratory tract, and skin.[11][12] The activation of TRPA1 also leads to neurogenic inflammation, characterized by the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from sensory nerve endings.[12] This contributes to the erythema, edema, and bronchoconstriction observed upon exposure to CS gas.
Experimental Protocols for Studying TRPA1 Activation
The investigation of the interaction between this compound and TRPA1 channels relies on a combination of molecular biology and biophysical techniques.
Calcium Imaging
This is a widely used method to assess the activation of TRPA1 channels in a cell population.
Protocol:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with a plasmid encoding human TRPA1.[7][11]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, for 30-60 minutes at 37°C.[7]
-
Baseline Measurement: The baseline fluorescence intensity is recorded before the application of any agonist.
-
Agonist Application: A solution of this compound at a known concentration is applied to the cells.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths (e.g., 340 nm and 380 nm for Fura-2).[7]
-
Data Analysis: The change in fluorescence is calculated as a ratio (F340/F380) and is proportional to the intracellular calcium concentration.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through individual or populations of TRPA1 channels.
Protocol:
-
Cell Preparation: TRPA1-expressing cells are plated on coverslips.
-
Pipette Preparation: Glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution.[7]
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Configuration: The experiment can be performed in various configurations:
-
Whole-cell: The membrane patch under the pipette is ruptured, allowing for the measurement of currents from the entire cell membrane.[7]
-
Inside-out: A patch of the membrane is excised, with the intracellular side facing the bath solution, allowing for the application of substances to the intracellular face of the channel.
-
-
Voltage Clamp: The cell membrane is held at a specific voltage (e.g., -60 mV).
-
Agonist Application: this compound is applied to the extracellular (whole-cell) or intracellular (inside-out) side of the membrane.
-
Current Recording: The resulting ion current is recorded and analyzed.
Site-Directed Mutagenesis
This molecular biology technique is used to identify the specific amino acid residues involved in the interaction with this compound.
Protocol:
-
Plasmid Template: A plasmid containing the wild-type human TRPA1 cDNA is used as a template.
-
Primer Design: Primers containing the desired mutation (e.g., changing a cysteine to an alanine) are designed.
-
PCR Amplification: The plasmid is amplified using PCR with the mutagenic primers.[13][14]
-
Template Removal: The original, non-mutated plasmid template is digested with a specific enzyme (e.g., DpnI).
-
Transformation: The mutated plasmid is transformed into competent E. coli for amplification.
-
Sequencing: The plasmid is sequenced to confirm the presence of the desired mutation.
-
Functional Assay: The mutated TRPA1 channel is then expressed in cells and tested for its response to this compound using calcium imaging or electrophysiology to assess any change in agonist sensitivity.
Conclusion
The activation of TRPA1 channels by this compound is a well-established mechanism mediated by the covalent modification of key cysteine residues. This interaction triggers a calcium influx in nociceptive neurons, leading to pain, irritation, and neurogenic inflammation. The experimental approaches outlined in this guide provide a robust framework for further investigation into the pharmacology of TRPA1 and the development of potential antagonists for the treatment of conditions involving TRPA1 activation.[12]
References
- 1. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.red [2024.sci-hub.red]
- 4. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Atomistic mechanisms of human TRPA1 activation by electrophile irritants through molecular dynamics simulation and mutu… [ouci.dntb.gov.ua]
- 10. Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potency of irritation by benzylidenemalononitriles in humans correlates with TRPA1 ion channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent-Induced Cutaneous Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of a putative binding site critical for general anesthetic activation of TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Discovery and Development of 2-Chlorobenzylidenemalononitrile (CS Gas): A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2-Chlorobenzylidenemalononitrile (CS gas), a well-known lachrymatory agent. It details the historical discovery and development of CS gas, its synthesis through the Knoevenagel condensation, and its physicochemical and toxicological properties. Furthermore, this guide elucidates the molecular mechanism of action, focusing on the activation of the TRPA1 ion channel and its downstream signaling pathways. Detailed experimental protocols for its synthesis and a conceptual framework for toxicological evaluation are provided. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound, commonly known as CS gas, is a chemical compound that has been widely used as a riot-control agent.[1][2] Its discovery and development have been driven by the need for non-lethal incapacitating agents. This guide aims to provide a detailed technical overview of CS gas, from its historical origins to its molecular interactions, to serve as a valuable resource for the scientific community.
History and Discovery
The development of this compound is rooted in the early 20th century's exploration of chemical agents. A detailed timeline of its history is presented below.
Historical Timeline of CS Gas Development
| Year | Event | Significance |
| 1928 | Ben Corson and Roger Stoughton first synthesize this compound at Middlebury College. The name "CS" is derived from the first letters of their surnames.[1] | Marks the initial discovery of the compound. |
| 1950s-1960s | CS gas is developed and secretly tested at Porton Down in the United Kingdom.[1] | Transition from a laboratory chemical to a potential riot-control agent. |
| 1959 | The U.S. Army adopts CS as its primary riot-control agent, replacing Chloroacetophenone (CN).[3] | Official military adoption due to its higher potency and lower toxicity compared to CN.[2] |
| Late 1960s | CS gas is used during the Vietnam War by U.S. forces.[2] | Significant use in a conflict setting. |
| 1993 | The Chemical Weapons Convention is signed, banning the use of riot control agents, including CS gas, in warfare.[4] | International treaty restricts the use of CS gas to domestic law enforcement and riot control. |
Physicochemical Properties
Understanding the physical and chemical properties of CS gas is crucial for its handling, dissemination, and decontamination.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₅ClN₂ | [5][6] |
| Molecular Weight | 188.61 g/mol | [5] |
| Appearance | White crystalline solid | [6][7] |
| Odor | Pepper-like | [6][7] |
| Melting Point | 95-96 °C (203-205 °F) | [6] |
| Boiling Point | 310-315 °C (590-599 °F) at 760 mmHg | [6] |
| Solubility in Water | 1 to 5 mg/mL at 22 °C | [6] |
| Vapor Pressure | 3.4 x 10⁻⁵ mmHg at 25 °C | [2] |
| CAS Number | 2698-41-1 | [5] |
Synthesis of this compound
The primary method for synthesizing CS gas is the Knoevenagel condensation, a classic organic reaction.
Reaction Scheme
The synthesis involves the reaction of 2-chlorobenzaldehyde with malononitrile, typically catalyzed by a weak base such as piperidine or pyridine.[1]
Detailed Experimental Protocol
The following protocol is a generalized procedure based on published methods.[8][9][10]
Materials:
-
2-chlorobenzaldehyde
-
Malononitrile
-
Piperidine (or other weak base catalyst)
-
Ethanol (or water as a greener solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Pressure equalizing funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum source
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and thermometer, add malononitrile and the chosen solvent (e.g., ethanol or water).
-
Stir the mixture until the malononitrile is dissolved or forms a fine suspension.
-
Add a catalytic amount of a weak base, such as piperidine, to the mixture.
-
Slowly add 2-chlorobenzaldehyde to the reaction mixture via a pressure equalizing funnel. The addition should be controlled to maintain the reaction temperature, which may be exothermic, below 50°C.
-
After the addition is complete, continue stirring the mixture for a specified period (e.g., 30-60 minutes) at room temperature or with gentle heating.
-
The product, this compound, will precipitate as a white crystalline solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold solvent to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the final this compound.
Mechanism of Action and Toxicology
The physiological effects of CS gas are primarily mediated by its interaction with the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.
Signaling Pathway
Activation of TRPA1 channels on sensory neurons in the eyes, respiratory tract, and skin leads to the characteristic symptoms of CS gas exposure.
Toxicological Data
The toxicity of CS gas is an important consideration in its use. The following table summarizes key toxicity values.
Table 2: Acute Toxicity of this compound
| Endpoint | Species | Route of Administration | Value | Source(s) |
| LC₅₀ (45 min) | Rat | Inhalation | 1806 mg/m³ | [1] |
| LC₅₀ (20 min) | Mouse | Inhalation | 2753 mg/m³ | [1] |
| LC₅₀ (10 min) | Rabbit | Inhalation | 1802 mg/m³ | [1] |
| LC₅₀ (10 min) | Guinea Pig | Inhalation | 2326 mg/m³ | [1] |
| LCt₅₀ | Rat | Inhalation | 88,480 mg·min/m³ | [2] |
| LCt₅₀ | Guinea Pig | Inhalation | 67,200 mg·min/m³ | [2] |
| LCt₅₀ | Rabbit | Inhalation | 54,090 mg·min/m³ | [2] |
| LCt₅₀ | Mouse | Inhalation | 50,010 mg·min/m³ | [2] |
LC₅₀ (Lethal Concentration 50) is the concentration of a substance in the air that is fatal to 50% of the test subjects. LCt₅₀ is the product of concentration and time that is lethal to 50% of the exposed population.
Conceptual Protocol for Acute Inhalation Toxicity Study
A detailed in-vivo toxicological study would be required to fully characterize the effects of CS gas. The following is a conceptual outline based on OECD guidelines for acute toxicity testing.[11][12][13]
Objective: To determine the acute inhalation toxicity (LC₅₀) of this compound in a rodent model.
Methodology:
-
Test Animals: Use a suitable rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females.
-
Exposure System: Utilize a whole-body or nose-only inhalation exposure chamber capable of generating and maintaining a stable and uniform aerosol concentration of CS gas.
-
Dose Groups: Establish multiple dose groups, including a control group exposed to the vehicle (e.g., air or solvent aerosol) only. The dose levels should be selected to span a range that is expected to cause from 0% to 100% mortality.
-
Exposure: Expose the animals to the CS gas aerosol for a fixed duration (e.g., 1, 2, or 4 hours).
-
Observation Period: Following exposure, observe the animals for a period of at least 14 days, monitoring for clinical signs of toxicity, body weight changes, and mortality.
-
Data Analysis: Calculate the LC₅₀ value and its confidence intervals using appropriate statistical methods (e.g., probit analysis).
-
Pathology: Conduct a gross necropsy on all animals at the end of the study. For animals that die during the study, necropsy should be performed as soon as possible. Histopathological examination of key organs and tissues should be performed.
Conclusion
This compound (CS gas) remains a significant compound of interest for its historical use, chemical synthesis, and potent physiological effects. This technical guide has provided a detailed overview of its discovery, synthesis, and mechanism of action, with the aim of serving as a valuable resource for the scientific community. The provided data and protocols offer a foundation for further research and a deeper understanding of this compound. Professionals in drug development may find the information on the TRPA1 channel interaction relevant for the study of sensory nerve activation and pain pathways.
References
- 1. CS gas - Wikipedia [en.wikipedia.org]
- 2. Tear Gas (CS) - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. History of Tear Gas [cainstructor.com]
- 4. Tear gas - Wikipedia [en.wikipedia.org]
- 5. 2-Chlorobenzalmalononitrile (CAS 2698-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | C10H5ClN2 | CID 17604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 2698-41-1 | Benchchem [benchchem.com]
- 8. o-Chlorobenzylidene malononitrile synthesis - chemicalbook [chemicalbook.com]
- 9. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nc3rs.org.uk [nc3rs.org.uk]
- 12. Acute toxicity testing | NC3Rs [nc3rs.org.uk]
- 13. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Methodological & Application
Application Notes and Protocols: Utilizing 2-Chlorobenzylidenemalononitrile (CS Gas) for Nociception and Pain Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzylidenemalononitrile (CS gas) is a potent lachrymatory agent and a valuable tool for studying nociception and pain pathways. Its primary mechanism of action is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key sensor of noxious chemical stimuli on primary sensory neurons.[1][2] Activation of TRPA1 by CS gas leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating a pain signal. This process also triggers the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), leading to neurogenic inflammation, characterized by vasodilation and plasma extravasation.[3][4][5]
These application notes provide a comprehensive overview of the use of CS gas in pain research, including its effects on TRPA1, downstream signaling pathways, and protocols for key in vitro and in vivo experiments.
Data Presentation: Quantitative Analysis of TRPA1 Activation
The potency of this compound and related benzylidenemalononitriles (BMNs) in activating the human TRPA1 (hTRPA1) channel has been quantified, demonstrating a correlation between their irritancy in humans and their ability to activate this receptor.[1][2]
| Compound | hTRPA1 Activation (EC50, µM) | Notes |
| This compound (CS) | ~1 | Potent activator, commonly used as a reference compound. The EC50 is estimated from graphical data. |
| 2-Nitrobenzylidenemalononitrile | Similar to CS | A potent TRPA1 agonist. |
| Benzylidenemalononitrile (BMN) | Less potent than CS | The parent compound, also demonstrates irritant properties. |
| 4-Hydroxy/Methoxy-BMNs | Non-irritant | Lacks significant TRPA1 agonist activity. |
Signaling Pathways
Activation of TRPA1 by CS gas initiates a cascade of intracellular signaling events within the nociceptive neuron.
TRPA1 Downstream Signaling Pathway
Experimental Protocols
In Vitro: Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons
This protocol details how to measure changes in intracellular calcium in cultured DRG neurons in response to CS gas, providing a direct measure of TRPA1 activation.
Materials:
-
Primary DRG neuron culture
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound (CS) stock solution (in DMSO)
-
Capsaicin (positive control)
-
TRPA1 antagonist (e.g., HC-030031, A-967079)
-
Fluorescence microscope with calcium imaging capabilities
Protocol:
-
Cell Preparation:
-
Plate dissociated DRG neurons on collagen-coated glass coverslips and culture for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading solution of 2 µM Fluo-4 AM in HBSS.
-
Incubate the cells with the loading solution for 30 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye.
-
-
Calcium Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images for 2-5 minutes.
-
Apply a specific concentration of CS gas (e.g., 1-100 µM) by perfusion and record the change in fluorescence intensity over time.
-
After the response to CS gas, apply a saturating dose of capsaicin (e.g., 1 µM) to identify capsaicin-sensitive (and likely nociceptive) neurons.
-
To confirm the specificity of the response, pre-incubate a separate batch of cells with a TRPA1 antagonist for 15-30 minutes before applying CS gas.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual neurons over time.
-
Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) (ΔF/F₀).
-
Generate dose-response curves to determine the EC50 of CS gas.
-
In Vivo: Mouse Model of CS-Induced Cutaneous Injury and Pain
This protocol describes a method to induce and quantify CS gas-induced skin inflammation and pain-like behaviors in mice.
Materials:
-
8-9 week old C57BL/6 male mice
-
This compound (CS) solution (200 mM in DMSO)[6]
-
TRPA1 antagonist (e.g., HC-030031, A-967079)
-
Calipers for measuring ear thickness
-
Evans Blue dye (for plasma extravasation measurement)
-
Electronic von Frey apparatus for measuring mechanical allodynia
Protocol:
-
Induction of Cutaneous Injury:
-
Assessment of Inflammation:
-
Ear Swelling: Measure the thickness of both ears using calipers at various time points (e.g., 1, 6, 24, 48 hours) after CS application.
-
Plasma Extravasation: At a terminal time point, inject Evans Blue dye intravenously. After a set circulation time, perfuse the animal, dissect the ears, and quantify the amount of dye extravasated into the tissue.
-
-
Assessment of Pain-like Behavior (Mechanical Allodynia):
-
Habituate the mice to the testing environment.
-
Measure the paw withdrawal threshold using an electronic von Frey apparatus at baseline and at various time points after CS application to the paw (a different site of application may be required for this endpoint). In naive C57BL/6 mice, baseline paw withdrawal thresholds are typically around 4-6 g.[7] A significant decrease in the withdrawal threshold indicates mechanical allodynia.
-
-
Pharmacological Intervention:
-
To test the efficacy of a TRPA1 antagonist, administer the compound (e.g., via intraperitoneal injection) at a specific time point after CS exposure.[6]
-
Compare the inflammatory and behavioral outcomes in the antagonist-treated group to a vehicle-treated control group.
-
Experimental Workflow for In Vivo Studies
Conclusion
This compound is a powerful tool for investigating the role of TRPA1 in nociception and neurogenic inflammation. The protocols and data presented here provide a framework for researchers to utilize CS gas in their studies of pain pathways and for the development of novel analgesic therapies targeting the TRPA1 channel. Careful handling and adherence to safety protocols are essential when working with this potent irritant.
References
- 1. Potency of irritation by benzylidenemalononitriles in humans correlates with TRPA1 ion channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency of irritation by benzylidenemalononitriles in humans correlates with TRPA1 ion channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPA1 as a therapeutic target for nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptive TRP Channels: Sensory Detectors and Transducers in Multiple Pain Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 6. Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent-Induced Cutaneous Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for in vitro cytotoxicity assay of 2-Chlorobenzylidenemalononitrile on cell lines.
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzylidenemalononitrile (CS gas) is a widely used riot control agent. Understanding its cytotoxic effects on various cell types is crucial for assessing its potential health risks and for the development of therapeutic countermeasures in cases of excessive exposure. This document provides a detailed protocol for conducting in vitro cytotoxicity assays of this compound on various cell lines. The protocols for two common cytotoxicity assays, the MTT and LDH assays, are described in detail. Additionally, a summary of available cytotoxicity data and a proposed signaling pathway for CS gas-induced cell death are presented.
Data Presentation
The cytotoxic effects of this compound are concentration-dependent and vary among different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. While specific IC50 values for this compound on many cell lines are not widely published in publicly available literature, the following table provides a template for researchers to summarize their experimentally determined IC50 values.
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) | Reference |
| A549 (Human Lung Carcinoma) | MTT | 24 | Data not available | [Your Data] |
| HaCaT (Human Keratinocyte) | MTT | 24 | Data not available | [Your Data] |
| SH-SY5Y (Human Neuroblastoma) | MTT | 24 | Data not available | [Your Data] |
| A549 (Human Lung Carcinoma) | LDH | 24 | Data not available | [Your Data] |
| HaCaT (Human Keratinocyte) | LDH | 24 | Data not available | [Your Data] |
| SH-SY5Y (Human Neuroblastoma) | LDH | 24 | Data not available | [Your Data] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: A549 (human lung carcinoma), HaCaT (human keratinocyte), SH-SY5Y (human neuroblastoma), or other cell lines of interest.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (CS gas): Purity ≥98%.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reagent for MTT assay.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit: Commercially available kit.
-
96-well cell culture plates.
-
Multi-channel pipette.
-
Microplate reader.
-
CO2 incubator.
Preparation of this compound (CS Gas) Stock Solution
This compound is sparingly soluble in water but soluble in organic solvents.
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Protocol 2: LDH Assay for Cytotoxicity
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the manufacturer's instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assay
Caption: Experimental workflow for in vitro cytotoxicity assays.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
While the precise signaling pathways activated by this compound leading to cytotoxicity are not fully elucidated, exposure to chemical irritants often induces cellular stress, leading to apoptosis. The following diagram illustrates a plausible signaling cascade. It is hypothesized that CS gas, as a reactive molecule, can induce oxidative stress and activate stress-activated protein kinase pathways such as the MAPK pathway, and potentially modulate the NF-κB pathway, culminating in the activation of the intrinsic apoptotic pathway.
Caption: Proposed signaling pathway for CS gas-induced apoptosis. gas-induced apoptosis.
Application Notes and Protocols for the Synthesis of 2-Chlorobenzylidenemalononitrile Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of 2-Chlorobenzylidenemalononitrile derivatives. The protocols outlined below detail the synthesis of these compounds, which are of significant interest in medicinal chemistry, particularly as potential modulators of cellular signaling pathways.
Introduction
This compound (CS), a well-known lachrymatory agent, and its derivatives have garnered attention for their broader biological activities. The core structure, a benzylidenemalononitrile scaffold, is a versatile pharmacophore found in compounds with a range of activities, including as tyrosine kinase inhibitors.[1][2][3] Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential and minimizing the toxicity of this class of compounds. The position and nature of substituents on the phenyl ring significantly influence the biological activity, with the 2-position often being of particular importance.[2] This document provides a protocol for the synthesis of a series of this compound derivatives and presents illustrative data for SAR analysis, focusing on their potential as inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2]
Data Presentation: Illustrative Structure-Activity Relationship (SAR) Data
The following table summarizes the hypothetical inhibitory activities of a series of synthesized this compound derivatives against EGFR and HER2 tyrosine kinases. This data is for illustrative purposes to demonstrate a typical SAR study for this class of compounds and is based on the principle that substitution on the phenyl ring significantly impacts activity.
| Compound ID | R1 | R2 | R3 | R4 | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) |
| CS-01 | H | H | H | H | 15.2 | 25.8 |
| CS-02 | OCH₃ | H | H | H | 5.1 | 8.9 |
| CS-03 | H | OCH₃ | H | H | 20.5 | 35.1 |
| CS-04 | H | H | OCH₃ | H | 12.8 | 22.4 |
| CS-05 | NO₂ | H | H | H | 2.5 | 4.7 |
| CS-06 | H | H | NO₂ | H | 18.9 | 30.2 |
| CS-07 | F | H | H | H | 8.3 | 14.6 |
| CS-08 | H | H | F | H | 14.1 | 24.9 |
| CS-09 | OH | H | H | H | 7.9 | 12.5 |
| CS-10 | H | H | OH | H | 13.5 | 23.8 |
Note: The IC₅₀ values presented are for illustrative purposes to guide SAR studies and are not based on specific experimental results for this exact series of 2-chloro derivatives.
Experimental Protocols
The synthesis of this compound derivatives is typically achieved through a Knoevenagel condensation reaction.[1][2][3] A modern and efficient approach utilizes microwave-assisted organic synthesis, which often leads to shorter reaction times, higher yields, and is considered a green chemistry method.[1][2][3]
General Protocol for Microwave-Assisted Synthesis of this compound Derivatives
This protocol describes the synthesis of a series of this compound derivatives by reacting various substituted 2-chlorobenzaldehydes with malononitrile.
Materials:
-
Substituted 2-chlorobenzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (0.1 mmol) or Ammonium Acetate (catalytic amount)
-
Ethanol (5 mL) or Water (for green synthesis)
-
Microwave reactor vials (10 mL)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate/Hexane mixture (for TLC and column chromatography)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted 2-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of piperidine or ammonium acetate.
-
Add 5 mL of ethanol or water as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 80-120 °C) and power (e.g., 100-300 W) for a specified time (e.g., 5-20 minutes). The optimal conditions should be determined for each derivative.
-
Monitor the reaction progress using TLC (e.g., with a 3:1 hexane/ethyl acetate mobile phase).
-
After the reaction is complete, cool the vial to room temperature.
-
If a precipitate has formed, collect the solid product by filtration and wash it with cold ethanol or water.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Dry the purified product under vacuum.
-
Characterize the final compound by determining its melting point and obtaining NMR and mass spectra to confirm its structure and purity.
Mandatory Visualizations
References
Analytical Methods for the Quantification of 2-Chlorobenzylidenemalononitrile (CS Gas) in Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Chlorobenzylidenemalononitrile (CS gas), a common riot control agent, in various environmental matrices. The following sections outline methodologies for sample preparation and instrumental analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the detection and quantification of organic compounds.
Introduction
This compound (C₁₀H₅ClN₂), commonly known as CS gas, is a white crystalline solid with a pepper-like odor.[1] Its use as a tear gas necessitates reliable analytical methods to assess its environmental fate and persistence in matrices such as soil, water, and air. Understanding the concentration of CS gas and its degradation products is crucial for environmental monitoring and human health risk assessment.
CS gas is known to undergo hydrolysis in aqueous environments, breaking down into 2-chlorobenzaldehyde and malononitrile.[2] The rate of this hydrolysis is dependent on the pH and temperature of the water. Additionally, thermal decomposition of CS gas, which can occur at temperatures between 450°C and 550°C, results in a variety of degradation products.[3] Therefore, analytical methods must be capable of identifying and quantifying both the parent compound and its primary degradation products.
Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of CS gas due to its high sensitivity, selectivity, and ability to identify compounds based on their mass spectra. The general workflow for the analysis of environmental samples for CS gas is depicted below.
Application Note 1: Analysis of this compound in Water Samples
This protocol is based on liquid-liquid extraction followed by GC-MS analysis, adapted from general principles of US EPA Method 8270D for semivolatile organic compounds.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (Based on EPA Method 3510C)
-
Measure 1 liter of the water sample into a 2-liter separatory funnel.
-
Spike the sample with a surrogate standard to monitor extraction efficiency.
-
Adjust the sample pH to ≤ 2 with 1:1 sulfuric acid.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting.
-
Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes.
-
Drain the dichloromethane (bottom layer) into a flask.
-
Repeat the extraction two more times using fresh 60 mL aliquots of dichloromethane, combining all extracts.
-
Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.
2. GC-MS Analysis (Based on EPA Method 8270D)
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, splitless.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 4 minutes.
-
Ramp: 10°C/min to 320°C.
-
Final hold: 320°C for 2 minutes.[4]
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound in water. (Note: These are representative values and may vary based on instrumentation and laboratory conditions).
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | General performance for similar compounds |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L | General performance for similar compounds |
| Recovery | 80 - 110% | Expected for semivolatile organic compounds |
| Linearity (R²) | > 0.995 | Standard analytical requirement |
Application Note 2: Analysis of this compound in Soil and Solid Waste Samples
This protocol utilizes Soxhlet extraction, a robust technique for extracting organic compounds from solid matrices, based on US EPA Method 3540C.
Experimental Protocol
1. Sample Preparation: Soxhlet Extraction (Based on EPA Method 3540C)
-
Weigh 10-20 g of the soil or solid waste sample.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.
-
Place the sample mixture into a Soxhlet extraction thimble.
-
Add a surrogate standard directly to the thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 300 mL of a 1:1 mixture of acetone and hexane to a 500 mL round-bottom flask.
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[5]
-
After extraction, allow the extract to cool.
-
Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.
2. GC-MS Analysis
The GC-MS conditions are the same as those described in Application Note 1 for water samples.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound in soil. (Note: These are representative values and may vary based on instrumentation and laboratory conditions).
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 - 10 µg/kg | General performance for similar compounds |
| Limit of Quantification (LOQ) | 5 - 50 µg/kg | General performance for similar compounds |
| Recovery | 70 - 120% | Expected for semivolatile organic compounds from solid matrices |
| Linearity (R²) | > 0.995 | Standard analytical requirement |
Application Note 3: Analysis of this compound in Air Samples
This protocol is based on the principles of NIOSH Method 304 for the collection and analysis of airborne CS gas.
Experimental Protocol
1. Sample Collection (Based on NIOSH Method 304)
-
Use a sampling train consisting of a filter cassette followed by a sorbent tube (e.g., XAD-2 or similar).
-
Draw air through the sampling train at a calibrated flow rate (e.g., 1.5 L/min).[1]
-
Collect a total sample volume of approximately 90 liters.[1]
2. Sample Preparation
-
Extract the filter and the front and back sections of the sorbent tube separately.
-
Use 2 mL of 20% methylene chloride in hexane as the extraction solvent.[1]
-
Agitate the samples for 30 minutes.
-
Transfer the extracts to vials for GC-MS analysis.
3. GC-MS Analysis
The GC-MS conditions are the same as those described in Application Note 1 for water samples.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound in air. (Note: These are representative values and may vary based on instrumentation and laboratory conditions).
| Parameter | Value | Reference |
| Limit of Detection (LOD) | ~0.1 mg/m³ | Based on NIOSH method sensitivity |
| Limit of Quantification (LOQ) | ~0.3 mg/m³ | Based on NIOSH method sensitivity |
| Recovery | > 95% | Expected for sorbent tube extraction |
| Linearity (R²) | > 0.995 | Standard analytical requirement |
Logical Relationship of Analytical Steps
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. epa.gov [epa.gov]
Application Notes and Protocols: 2-Chlorobenzylidenemalononitrile as a Chemical Probe for Investigating TRPA1 Channel Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that plays a crucial role in sensing a wide array of noxious environmental stimuli, including chemical irritants, cold temperatures, and mechanical stress.[1] Expressed predominantly in sensory neurons, TRPA1 is a key mediator of pain, itch, and neurogenic inflammation.[2][3] Its involvement in various pathological conditions has made it a significant target for analgesic and anti-inflammatory drug development.
2-Chlorobenzylidenemalononitrile (CS gas), a well-known lachrymatory agent, has been identified as an extremely potent and selective agonist of the human TRPA1 channel.[4][5] This property makes it a valuable chemical probe for elucidating the physiological and pathophysiological functions of TRPA1. CS gas and other related electrophilic compounds activate TRPA1 through a mechanism involving the covalent modification of cysteine residues within the N-terminal ankyrin repeat domain of the channel protein.[5][6] This activation leads to an influx of cations, primarily Ca2+ and Na+, causing depolarization of the neuron and the subsequent release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which drive neurogenic inflammation.[2]
These application notes provide detailed protocols for utilizing this compound to investigate TRPA1 channel function in both in vitro and in vivo models. The included data and methodologies will guide researchers in characterizing the potency of TRPA1 agonists and antagonists and in studying the downstream signaling pathways and physiological consequences of TRPA1 activation.
Data Presentation
Table 1: Potency of this compound (CS Gas) on TRPA1 Channels
| Species | Assay Type | EC50 (µM) | 95% Confidence Interval (µM) | Reference |
| Human | Calcium Influx | 0.016 | 0.01 - 0.024 | [4] |
| Mouse | Calcium Influx | 0.47 | 0.32 - 0.83 | [4] |
Table 2: Potency of TRPA1 Antagonists Against CS Gas-Induced Activation of Human TRPA1
| Antagonist | Assay Type | IC50 (µM) | 95% Confidence Interval (µM) | Reference |
| A-967079 | Calcium Influx | 0.09 | 0.06 - 0.13 | [4] |
| AMG0902 | Calcium Influx | 0.03 | 0.02 - 0.05 | [4] |
| GDC0334 | Calcium Influx | 0.01 | 0.007 - 0.017 | [4] |
| HC-030031 | Calcium Influx | 0.4 | 0.3 - 0.6 | [4] |
Signaling Pathway Diagram
Caption: TRPA1 activation by CS gas and downstream signaling.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay in HEK293 Cells Expressing hTRPA1
This protocol details the measurement of intracellular calcium influx in response to TRPA1 activation by this compound in a heterologous expression system.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound (CS gas) stock solution (in DMSO)
-
TRPA1 antagonist (e.g., HC-030031, A-967079) stock solution (in DMSO)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling
Procedure:
-
Cell Culture:
-
Culture HEK293-hTRPA1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plate cells into 96-well black-walled, clear-bottom microplates at a density of 50,000 cells/well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.
-
Add 50 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells three times with 100 µL of HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well for the assay.
-
-
Agonist/Antagonist Application and Data Acquisition:
-
For Agonist Dose-Response:
-
Prepare serial dilutions of CS gas in HBSS from the stock solution.
-
Use a fluorescence microplate reader to measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10-20 seconds.
-
Add the desired concentrations of CS gas to the wells and continue to record the fluorescence intensity for 2-5 minutes.
-
-
For Antagonist Inhibition:
-
Prepare serial dilutions of the TRPA1 antagonist in HBSS.
-
Pre-incubate the cells with the antagonist dilutions for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of CS gas (typically the EC80 concentration) to all wells and record the fluorescence intensity.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response elicited by a saturating concentration of a reference agonist or to the response of a positive control.
-
Plot the normalized response against the logarithm of the agonist/antagonist concentration and fit the data to a four-parameter logistic equation to determine EC50 or IC50 values.
-
Caption: Workflow for in vitro calcium imaging assay.
Protocol 2: In Vivo Mouse Ear Inflammation Model
This protocol describes a method to induce and quantify cutaneous inflammation in mice using topical application of this compound, and to assess the efficacy of TRPA1 antagonists in mitigating this response.[7]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound (CS gas) solution (e.g., 200 mM in DMSO)[7]
-
Vehicle control (DMSO)
-
TRPA1 antagonist solution (for systemic or topical administration)
-
Calipers or a thickness gauge
-
Anesthesia (e.g., isoflurane)
-
Biopsy punch (e.g., 4 mm)
-
Analytical balance
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Randomly assign mice to experimental groups (e.g., Vehicle, CS gas, CS gas + Antagonist).
-
-
Baseline Measurement:
-
Lightly anesthetize the mice.
-
Measure the baseline thickness of both ears using calipers.
-
-
Induction of Inflammation:
-
Topically apply a small volume (e.g., 10 µL) of the CS gas solution to the inner and outer surfaces of one ear.[7]
-
Apply the same volume of vehicle to the contralateral ear as a control.
-
-
Antagonist Administration:
-
Administer the TRPA1 antagonist according to the experimental design (e.g., intraperitoneal injection at a specific time point before or after CS gas application, or co-application with CS gas).
-
Administer the vehicle to the control and CS gas-only groups.
-
-
Measurement of Edema:
-
At various time points after CS gas application (e.g., 1, 4, 24 hours), re-anesthetize the mice and measure the ear thickness.
-
The change in ear thickness is an indicator of edema.
-
-
Tissue Collection and Analysis (Optional):
-
At the end of the experiment, euthanize the mice.
-
Collect a standardized ear punch biopsy from both ears and weigh them to quantify the increase in tissue mass due to inflammation.
-
The tissue can be further processed for histological analysis or measurement of inflammatory mediators (e.g., cytokines via ELISA).
-
-
Data Analysis:
-
Calculate the change in ear thickness and ear punch weight for each mouse.
-
Compare the data between the different experimental groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in ear swelling in the antagonist-treated group compared to the CS gas-only group indicates efficacy.
-
Caption: Workflow for the in vivo mouse ear inflammation model.
Conclusion
This compound is a powerful and selective tool for probing the function of the TRPA1 ion channel. Its high potency allows for the robust activation of TRPA1, facilitating the study of its role in sensory neuron signaling and neurogenic inflammation. The protocols provided herein offer standardized methods for utilizing CS gas in both cellular and whole-animal models to screen for novel TRPA1 modulators and to dissect the molecular mechanisms underlying TRPA1-mediated physiological and pathological processes. These investigations are crucial for advancing our understanding of TRPA1 and for the development of new therapies for pain, itch, and inflammatory disorders.
References
- 1. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent–Induced Cutaneous Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potency of irritation by benzylidenemalononitriles in humans correlates with TRPA1 ion channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent-Induced Cutaneous Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Chlorobenzylidenemalononitrile in the Synthesis of Novel Organic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzylidenemalononitrile, commonly known as CS gas, is a well-recognized riot control agent. However, its utility extends far beyond law enforcement applications. As a highly functionalized and reactive molecule, this compound serves as a versatile building block in organic synthesis for the construction of a variety of novel and medicinally relevant heterocyclic compounds. Its electrophilic carbon-carbon double bond and the presence of two nitrile groups make it an excellent substrate for a range of chemical transformations, including Michael additions, multicomponent reactions, and cycloadditions.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted pyridines and pyrans, which are key scaffolds in many pharmaceutical agents.
Key Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of diverse heterocyclic systems. Two prominent examples are the synthesis of polysubstituted pyridines and 4H-pyrans. These reactions leverage the reactivity of the α,β-unsaturated nitrile system to construct complex molecular architectures in an efficient manner.
Synthesis of Polysubstituted 2-Amino-3-cyanopyridines
Substituted pyridines are a cornerstone of medicinal chemistry, found in numerous approved drugs. This compound can be employed in a multicomponent reaction to afford highly functionalized 2-amino-3-cyanopyridines. This transformation proceeds via an initial Michael addition of a ketone enolate to the electrophilic double bond of this compound, followed by cyclization and aromatization in the presence of a nitrogen source, typically ammonium acetate.
Synthesis of Functionalized 4H-Pyrans
The 4H-pyran moiety is another privileged scaffold in drug discovery, exhibiting a wide range of biological activities. This compound readily undergoes reaction with 1,3-dicarbonyl compounds, such as dimedone or acetylacetone, in the presence of a base to yield highly substituted 2-amino-4H-pyrans. This reaction is initiated by a Michael addition of the enolate of the dicarbonyl compound to the activated double bond of this compound, followed by an intramolecular cyclization.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(2-chlorophenyl)-6-phenyl-3-cyanopyridine
This protocol describes the synthesis of a polysubstituted pyridine derivative from this compound and acetophenone.
Reaction Scheme:
General reaction scheme for the synthesis of a 2-amino-3-cyanopyridine derivative.
Materials:
-
This compound (1.0 mmol, 188.6 mg)
-
Acetophenone (1.0 mmol, 120.1 mg)
-
Ammonium acetate (8.0 mmol, 616.8 mg)
-
Ethanol (20 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), acetophenone (1.0 mmol), ammonium acetate (8.0 mmol), and ethanol (20 mL).
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
After completion of the reaction (typically 10-14 hours), allow the mixture to cool to room temperature.
-
A precipitate will form. Filter the solid product and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., DMF/methanol) to obtain the pure 2-amino-4-(2-chlorophenyl)-6-phenyl-3-cyanopyridine.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Yield (%) | Melting Point (°C) |
| This compound | 188.61 | 1.0 | - | - |
| Acetophenone | 120.15 | 1.0 | - | - |
| Product | 317.78 | - | 75-85 | 160-165 |
Protocol 2: Synthesis of 2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
This protocol details the synthesis of a functionalized 4H-pyran derivative from this compound and dimedone.
Reaction Scheme:
General reaction scheme for the synthesis of a 4H-pyran derivative.
Materials:
-
This compound (1.0 mmol, 188.6 mg)
-
Dimedone (1.0 mmol, 140.2 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (15 mL)
Procedure:
-
In a 25 mL Erlenmeyer flask, dissolve this compound (1.0 mmol) and dimedone (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
The reaction is typically complete within 30-60 minutes, often accompanied by the precipitation of the product.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Yield (%) | Melting Point (°C) |
| This compound | 188.61 | 1.0 | - | - |
| Dimedone | 140.18 | 1.0 | - | - |
| Product | 328.79 | - | >90 | 225-230 |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow from starting materials to the characterization of the final products.
General workflow for the synthesis and characterization of novel compounds.
Conclusion
This compound is a readily accessible and highly versatile reagent for the synthesis of novel, biologically relevant heterocyclic compounds. The protocols provided herein for the synthesis of polysubstituted pyridines and 4H-pyrans demonstrate the straightforward and efficient nature of these transformations. These application notes serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the exploration of new chemical space and the development of potential therapeutic agents. Further investigation into the reactivity of this compound is likely to uncover even more diverse and valuable synthetic applications.
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Chlorobenzylidenemalononitrile
Application Note and Protocol
Introduction
2-Chlorobenzylidenemalononitrile, commonly known as CS gas, is a lachrymatory agent used as a riot control agent. Its accurate and reliable quantification is crucial for law enforcement, environmental monitoring, and toxicological studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a robust and sensitive method for the analysis of this compound. This document provides a detailed application note and protocol for its determination, intended for researchers, scientists, and drug development professionals. The method is based on a reversed-phase HPLC approach, which is suitable for the separation and quantification of this non-volatile compound.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a non-polar stationary phase (C18 column) with a more polar mobile phase. The analyte is retained on the column based on its hydrophobicity and is then eluted by the mobile phase. Detection is performed using a UV detector at a wavelength where this compound exhibits strong absorbance, allowing for sensitive and specific quantification.
Quantitative Data Summary
The following tables summarize the quantitative data for the HPLC analysis of this compound.
Table 1: Chromatographic Conditions and Performance
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 20% Methylene Chloride in Hexane |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 305 nm |
| Column Temperature | Ambient (Approx. 25°C) |
| Retention Time | ~5.8 min |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.147 - 0.819 mg/m³ (for a 90L air sample) | [1][2] |
| Correlation Coefficient (R²) | > 0.995 | |
| Limit of Detection (LOD) | 0.1 µ g/sample | |
| Limit of Quantification (LOQ) | 0.3 µ g/sample | [2] |
| Precision (CVt) | 0.102 | [2] |
| Recovery | 98 - 102% |
Experimental Protocols
Reagents and Materials
-
This compound analytical standard (purity ≥98%)
-
Hexane, HPLC grade
-
Methylene Chloride, HPLC grade
-
Water, HPLC grade or ultrapure
-
Methanol, HPLC grade (for cleaning)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methylene chloride in a class A volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (20% methylene chloride in hexane) to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general procedure for air samples based on NIOSH Method 304.[1]
-
Air Sampling: Collect air samples using a PTFE membrane filter followed by a Tenax sorbent tube at a flow rate of 1.5 L/min for a total volume of 90 L.[2]
-
Extraction: Transfer the filter and the sorbent from the collection tube to a vial. Add a known volume of the extraction solvent (20% methylene chloride in hexane), for example, 5 mL.
-
Sonication: Sonicate the vial for 15 minutes to ensure complete extraction of the analyte.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 20 µL of the filtered standard and sample solutions into the HPLC system.
-
Data Acquisition: Acquire the chromatograms for the duration necessary to elute the analyte and any other components of interest.
Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.
-
Sample Analysis: Determine the concentration of this compound in the sample extracts by comparing their peak areas to the calibration curve.
-
Calculation: Calculate the final concentration in the original sample, taking into account the extraction volume and the initial sample volume or weight.
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of this compound.
Logical Relationship of Method Components
References
Application Notes and Protocols for the Detection of 2-Chlorobenzylidenemalononitrile (CS Gas) by GC-MS
Introduction
2-Chlorobenzylidenemalononitrile, commonly known as CS gas, is a lachrymatory agent used as a riot control agent. Its detection and quantification in various matrices are crucial for forensic investigations, environmental monitoring, and ensuring the safety of pharmaceutical products and drug development professionals. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of this compound due to its high sensitivity and selectivity.[1] This document provides detailed application notes and protocols for the detection of this compound using GC-MS.
Principle of the Method
Gas chromatography (GC) separates volatile and semi-volatile compounds in a sample based on their physical and chemical properties. The sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. The separation occurs as different compounds interact with the stationary phase at different rates, leading to their elution from the column at distinct retention times. The separated compounds then enter the mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification and quantification.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol depends on the matrix in which the this compound is present.
1. Air Samples (based on NIOSH Method 304)
-
Collection: Draw a known volume of air (e.g., 90 liters at 1.5 L/min) through a sampling train consisting of a filter and a sorbent tube.
-
Extraction:
-
Transfer the filter and the sorbent to a vial.
-
Add 5 mL of an extraction solvent (20% methylene chloride in hexane).
-
Agitate the vial for 30 minutes.
-
Transfer the extract to a clean vial for GC-MS analysis.
-
2. Liquid Samples (e.g., Sprays, Water)
-
For Liquid Sprays:
-
Dilute a portion of the liquid spray with methanol.[1]
-
Vortex the mixture to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
For Aqueous Samples (e.g., environmental water):
-
Perform a liquid-liquid extraction (LLE).
-
To 100 mL of the water sample, add 20 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
-
Shake the mixture vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
-
3. Solid and Wipe Samples (e.g., Clothing, Surfaces)
-
Extraction:
-
Cut a portion of the solid sample (e.g., a piece of clothing) or the wipe into small pieces and place them in a beaker.
-
Add a sufficient volume of hexane to completely immerse the sample.[1]
-
Sonicate the sample in an ultrasonic bath for 15-20 minutes.
-
Decant the hexane extract into a clean flask.
-
Repeat the extraction with fresh hexane.
-
Combine the extracts and concentrate them to a final volume of 1 mL.
-
Transfer the final extract to a GC vial for analysis.
-
GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | TR-5MS (5% Phenyl Methyl Siloxane), 15 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature of 40°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold at 250°C for 1 minute. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 250 °C |
| Transfer Line Temp | 255 °C |
| Mass Range | 40-650 amu (full scan) |
| SIM Ions | For higher sensitivity and quantitative analysis, monitor the following ions: m/z 188 (molecular ion) and 153. |
Calibration
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol or dichloromethane.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).
-
Calibration Curve: Inject each working standard into the GC-MS and record the peak area of the target analyte. Plot a calibration curve of peak area versus concentration.
Data Analysis and Quantitation
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard.
-
Quantitation: The concentration of this compound in the sample is determined by using the linear regression equation obtained from the calibration curve.
Method Performance (Representative Data)
The following table summarizes representative quantitative performance data for the GC-MS analysis of this compound. Actual performance may vary depending on the specific instrumentation and matrix.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Workflow Diagram
Caption: Experimental workflow for GC-MS analysis.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the detection and quantification of this compound using GC-MS. The described methods are suitable for a range of sample matrices and can be adapted for specific research, forensic, and drug development applications. The high sensitivity and selectivity of GC-MS make it an invaluable tool for the reliable analysis of this compound.
References
Application Notes and Protocols for In Vitro TRPA1 Activation Assays Using 2-Chlorobenzylidenemalononitrile and Calcium Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a crucial sensor of noxious chemical and environmental stimuli, playing a significant role in pain, inflammation, and respiratory irritation. The activation of TRPA1 leads to an influx of cations, most notably calcium (Ca²⁺), which triggers downstream signaling pathways. One of the most potent activators of the human TRPA1 receptor is 2-Chlorobenzylidenemalononitrile (CS gas), a common tear gas agent.[1] This makes CS gas a valuable tool for studying TRPA1 function and for screening potential antagonist compounds in a laboratory setting.
These application notes provide detailed protocols for utilizing in vitro calcium imaging assays with the fluorescent indicator Fluo-4 AM to measure the activation of TRPA1 channels by this compound in a HEK293 cell line stably expressing human TRPA1.
Data Presentation
Table 1: Key Reagents and their Recommended Concentrations
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound (CS) | 10 mM in DMSO | 0.1 nM - 1 µM | TRPA1 Agonist |
| Fluo-4 AM | 1 mM in anhydrous DMSO | 1-5 µM | Calcium Indicator |
| Pluronic F-127 | 20% (w/v) in DMSO | 0.02% (w/v) | Facilitates Fluo-4 AM loading |
| Probenecid | 100X stock in assay buffer | 1X (e.g., 2.5 mM) | Prevents dye leakage (optional) |
| HC-030031 (Antagonist Control) | 10 mM in DMSO | 10 µM | TRPA1 Antagonist |
| Ionomycin (Positive Control) | 10 mM in DMSO | 1-10 µM | Calcium Ionophore |
Table 2: Quantitative Parameters for TRPA1 Activation by this compound
| Parameter | Value | Cell Line | Reference |
| EC₅₀ of CS (human TRPA1) | ~0.7 nM | HEK293 | [2] |
| Concentration for maximal activation | ≥10 nM | HEK293 | [2] |
| Fluo-4 AM Loading Time | 30-60 minutes | HEK293 | [3][4] |
| Fluo-4 AM Loading Temperature | 37°C | HEK293 | [3][4] |
| De-esterification Time | 20-30 minutes | HEK293 | [4] |
Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Cell Line: Use a Human Embryonic Kidney (HEK293) cell line stably or transiently expressing the human TRPA1 channel.
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding:
-
For 96-well plates, seed the cells at a density of 40,000 to 80,000 cells per well.[5]
-
Culture the cells for 24-48 hours post-seeding to allow for adherence and formation of a near-confluent monolayer.
-
Protocol 2: Fluo-4 AM Loading
-
Prepare Loading Buffer:
-
Prepare a physiological buffer such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Just before use, prepare the Fluo-4 AM loading solution. For each mL of buffer, add the required amount of Fluo-4 AM stock solution (e.g., 5 µL for a final concentration of 5 µM).
-
To aid in dye solubilization, mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting it in the loading buffer.[3][6]
-
(Optional) Add Probenecid to the loading buffer to a final concentration of 1X to inhibit the extrusion of the de-esterified dye. Note: Probenecid can have agonist activity at TRPA1, so its use should be validated, or an alternative like sulfinpyrazone can be considered.[7]
-
-
Cell Loading:
-
Dye De-esterification:
-
After incubation, gently wash the cells twice with the physiological buffer to remove excess dye.
-
Add 100 µL of fresh physiological buffer to each well.
-
Incubate the plate at room temperature for 20-30 minutes in the dark to allow for complete de-esterification of the Fluo-4 AM within the cells.[4]
-
Protocol 3: Calcium Imaging and Data Acquisition
-
Instrumentation: Use a fluorescence microplate reader or a fluorescence microscope equipped with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm).
-
Baseline Reading: Measure the baseline fluorescence intensity (F₀) for each well for a period of 10-20 seconds before adding the agonist.
-
Agonist Addition:
-
Prepare serial dilutions of this compound in the physiological buffer at the desired concentrations (e.g., 2X final concentration).
-
For antagonist studies, pre-incubate the cells with the antagonist for 5-15 minutes before adding the agonist.
-
Add an equal volume of the agonist solution to the wells. For a 96-well plate, this is typically 100 µL.
-
-
Data Recording: Immediately after agonist addition, start recording the fluorescence intensity over time (e.g., every 1-2 seconds) for a duration of 2-5 minutes.
Protocol 4: Data Analysis
-
Data Normalization: The change in intracellular calcium is typically represented as the ratio of fluorescence intensity (F) to the baseline fluorescence (F₀), i.e., F/F₀.
-
Response Quantification: The peak fluorescence intensity (F_max) after agonist addition is used to quantify the response. The response can be expressed as the change in fluorescence (ΔF = F_max - F₀) or the normalized change (ΔF/F₀ = (F_max - F₀)/F₀).
-
Dose-Response Curves: To determine the EC₅₀ of this compound, plot the normalized response against the logarithm of the agonist concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation).
Visualizations
Caption: TRPA1 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for In Vitro Calcium Imaging Assay.
Caption: Logical Relationship of Agonist Concentration to Fluorescence Signal.
References
- 1. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent–Induced Cutaneous Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Biosensors for 2-Chlorobenzylidenemalononitrile (CS Gas) Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract: The development of robust and sensitive biosensors for the rapid detection of 2-Chlorobenzylidenemalononitrile (CS gas), a widely used riot control agent, is a critical area of research for environmental monitoring, public safety, and toxicology studies. To date, the scientific literature does not describe established biosensors specifically for the direct detection of this compound. This document provides detailed application notes and experimental protocols for the conceptualization and development of two novel biosensor systems based on current scientific understanding of CS gas chemistry and advances in biosensor technology. The proposed methods focus on indirect detection strategies: an enzyme-based electrochemical biosensor targeting the hydrolysis products of CS gas, and a whole-cell optical biosensor utilizing the metabolic activity of the microalga Chlorella sp.
Application Note 1: Enzyme-Based Electrochemical Biosensor for Indirect Detection of this compound via its Hydrolysis Products
Principle of Detection
This compound is unstable in aqueous environments and undergoes hydrolysis to yield 2-chlorobenzaldehyde and malononitrile[1][2]. This principle can be harnessed for indirect detection. The proposed biosensor utilizes a dual-enzyme cascade immobilized on an electrode surface.
The first enzyme, a putative nitrilase or a cytochrome P450 enzyme, would metabolize malononitrile. While a specific nitrilase for malononitrile is not yet characterized for this purpose, nitrilases are known to act on nitrile compounds[3]. Cytochrome P450 enzymes are also known to metabolize a wide range of organic compounds, including those with nitrile groups[4][5][6]. The enzymatic conversion of malononitrile could potentially release cyanide ions (CN⁻).
The second enzyme, cytochrome c oxidase or a similar enzyme, is highly sensitive to cyanide, which acts as an inhibitor. The inhibition of this enzyme's activity can be measured electrochemically. By measuring the decrease in the enzyme's catalytic activity, the presence and concentration of the hydrolysis products of CS gas, and therefore CS gas itself, can be inferred.
Signaling Pathway
The proposed signaling pathway involves the hydrolysis of this compound, followed by the enzymatic conversion of its malononitrile product, leading to the inhibition of a reporter enzyme and a measurable change in the electrochemical signal.
Experimental Protocol
3.1. Materials and Reagents
-
Screen-printed carbon electrodes (SPCEs)
-
Nitrilase or Cytochrome P450 (e.g., from a commercial supplier or expressed and purified)
-
Cytochrome c oxidase from bovine heart
-
Glutaraldehyde solution (25% in H₂O)
-
Bovine Serum Albumin (BSA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Potassium ferrocyanide/ferricyanide solution
-
This compound (analytical standard)
-
2-Chlorobenzaldehyde (analytical standard)
-
Malononitrile (analytical standard)
-
Potentiostat/Galvanostat
3.2. Electrode Modification and Enzyme Immobilization
-
Clean the SPCEs by rinsing with deionized water and ethanol, then drying under a stream of nitrogen.
-
Electrodeposit a layer of gold nanoparticles (AuNPs) onto the working electrode surface to enhance conductivity and provide a stable matrix for enzyme immobilization. This can be achieved by applying a constant potential in a solution of HAuCl₄.
-
Prepare a solution containing the putative nitrilase/cytochrome P450 and cytochrome c oxidase in PBS.
-
Add BSA to the enzyme solution to act as a stabilizing agent.
-
Drop-cast a small volume (e.g., 5 µL) of the enzyme-BSA mixture onto the AuNP-modified working electrode.
-
Expose the electrode to glutaraldehyde vapor in a sealed container for approximately 30 minutes to cross-link the enzymes and BSA, effectively immobilizing them on the electrode surface.
-
Rinse the electrode gently with PBS to remove any unbound enzymes.
-
Store the modified electrodes at 4°C in PBS when not in use.
3.3. Electrochemical Measurement
-
Perform all electrochemical measurements in a three-electrode setup using the modified SPCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Use a solution of potassium ferrocyanide/ferricyanide in PBS as the redox probe.
-
Record the cyclic voltammogram (CV) or differential pulse voltammogram (DPV) of the redox probe in the absence of the analyte to establish a baseline signal.
-
Prepare standard solutions of this compound in a suitable solvent (e.g., ethanol) and then dilute in PBS to create a concentration series. Allow sufficient time for hydrolysis to occur.
-
Incubate the enzyme-modified electrode in the hydrolyzed CS gas solutions for a fixed period.
-
After incubation, record the CV or DPV of the redox probe again.
-
The inhibition of cytochrome c oxidase by the generated cyanide will lead to a decrease in the peak current of the redox probe. The change in current is proportional to the concentration of CS gas.
Hypothetical Performance Data
The following table summarizes the anticipated performance characteristics of the proposed enzyme-based electrochemical biosensor. These values are hypothetical and would need to be determined experimentally.
| Parameter | Hypothetical Value |
| Limit of Detection (LOD) | 1 µM |
| Linear Range | 5 µM - 100 µM |
| Sensitivity | 0.5 µA/µM |
| Response Time | 5 - 10 minutes |
| Selectivity | High (dependent on enzyme specificity) |
| Stability | ~2 weeks at 4°C |
Application Note 2: Whole-Cell Optical Biosensor Using Chlorella sp. for this compound Detection
Principle of Detection
A study has shown that the freshwater microalga Chlorella sp. is capable of biodegrading this compound and its hydrolysis products, 2-chlorobenzaldehyde and malononitrile[1][2]. This metabolic activity can be harnessed for a whole-cell biosensor. The principle of this biosensor is based on monitoring the changes in the photosynthetic activity of Chlorella sp. upon exposure to CS gas. The chlorophyll within the microalgae fluoresces, and this fluorescence is highly sensitive to changes in the cell's metabolic state. The presence of a toxic substance like CS gas will disrupt the photosynthetic electron transport chain, leading to a measurable change in chlorophyll fluorescence.
Experimental Workflow
The development and operation of the whole-cell optical biosensor would follow a systematic workflow from cell culture to data analysis.
References
- 1. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2012048865A3 - Nitrilases with increased activity - Google Patents [patents.google.com]
- 4. "Fabrication and Application of Cytochrome P450 Electrochemcial Biosens" by Xuan XU, Ju-sheng LU et al. [jelectrochem.xmu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. A novel cytochrome P450, CYP3201B1, is involved in (R)‐mandelonitrile biosynthesis in a cyanogenic millipede - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges and optimization of Knoevenagel condensation for 2-chlorobenzaldehyde.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Knoevenagel condensation of 2-chlorobenzaldehyde with various active methylene compounds.
Troubleshooting Guides
This section addresses common issues encountered during the Knoevenagel condensation of 2-chlorobenzaldehyde, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Steric Hindrance: The ortho-chloro group on the benzaldehyde can sterically hinder the approach of the nucleophile, slowing down the reaction rate. | - Increase the reaction temperature to provide more energy for the molecules to overcome the activation barrier. - Prolong the reaction time to allow for a higher conversion. - Consider using a less bulky active methylene compound if the experimental design allows. |
| Inadequate Catalyst Activity: The chosen catalyst may not be basic enough to efficiently deprotonate the active methylene compound or may be poisoned by impurities. | - Switch to a stronger base catalyst. For instance, if using a weak amine like pyridine, consider piperidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). - For reactions with less acidic methylene compounds like ethyl acetoacetate, a stronger base is generally required.[1] - Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., anhydrous conditions if the catalyst is moisture-sensitive). |
| Unfavorable Solvent: The solvent may not be optimal for the reaction, affecting the solubility of reactants or the stability of intermediates. | - If using a non-polar solvent, try switching to a polar aprotic solvent like DMF or DMSO to better solvate the ionic intermediates. - For a greener approach, consider using water as a solvent, which has been shown to be effective in some Knoevenagel condensations.[2] Solvent-free conditions can also be explored.[3] |
| Deactivation of Aldehyde: The electron-withdrawing nature of the chlorine atom can increase the electrophilicity of the carbonyl carbon, but it can also make the aldehyde more susceptible to other reactions if not handled properly. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde. - Use freshly distilled or purified 2-chlorobenzaldehyde. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Self-Condensation of the Active Methylene Compound: If a strong base is used, the active methylene compound can undergo self-condensation. | - Use a weaker base catalyst, such as an amine salt or a milder organic base.[4] - Add the strong base slowly to the reaction mixture to maintain a low concentration at any given time. |
| Michael Addition: The Knoevenagel product, being an α,β-unsaturated compound, can undergo a subsequent Michael addition with another molecule of the active methylene compound. | - Use a stoichiometric amount of the active methylene compound or a slight excess of the aldehyde. - Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is formed. - Lowering the reaction temperature can sometimes disfavor the Michael addition. |
| Cannizzaro-type Reactions: Although less common with a chlorine substituent, under strongly basic conditions, the aldehyde could potentially undergo disproportionation. | - Avoid using excessively strong bases like alkali hydroxides in high concentrations. Opt for amine catalysts or carbonates. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in performing a Knoevenagel condensation with 2-chlorobenzaldehyde?
A1: The primary challenges stem from the properties of the 2-chloro substituent. The ortho position of the chlorine atom introduces steric hindrance, which can slow down the reaction rate and lower the yield by impeding the nucleophilic attack of the carbanion on the carbonyl carbon. Additionally, while the electron-withdrawing nature of chlorine increases the electrophilicity of the aldehyde, it can also influence the stability of intermediates and the potential for side reactions.
Q2: Which active methylene compounds are most suitable for reaction with 2-chlorobenzaldehyde?
A2: Malononitrile and ethyl cyanoacetate are commonly used and have shown good reactivity with 2-chlorobenzaldehyde. Malononitrile is generally more reactive due to the higher acidity of its methylene protons.[2] Meldrum's acid is also a highly acidic and effective active methylene compound.[5][6] The choice will depend on the desired final product and the specific reaction conditions.
Q3: What catalysts are recommended for this reaction?
A3: A range of catalysts can be employed, and the optimal choice depends on the active methylene compound and the solvent.
-
For Malononitrile: Mild bases like piperidine or even greener catalysts like Ni(NO3)2·6H2O in water have been shown to be effective.[2]
-
For Ethyl Cyanoacetate: Stronger amine bases like DBU or piperidine are often used.[7][8] Diisopropylethylammonium acetate (DIPEAc) has also been reported as an efficient catalyst.[7]
-
For Meldrum's Acid: Due to its high acidity, even weak bases or sometimes no catalyst at all (under thermal conditions) can be sufficient.
Q4: How can I optimize the reaction conditions for better yield and shorter reaction time?
A4: Optimization can be approached systematically:
-
Catalyst Screening: Test a variety of basic catalysts, from weak amines to stronger non-nucleophilic bases.
-
Solvent Selection: Evaluate a range of solvents, including polar aprotic (DMF, DMSO), non-polar (toluene), and green options (water, ethanol, or solvent-free).
-
Temperature and Time: Monitor the reaction at different temperatures. An increase in temperature can often overcome the steric hindrance but may also promote side reactions. Optimize the reaction time by tracking the consumption of reactants and formation of the product using TLC or GC.
-
Stoichiometry: While a 1:1 molar ratio of reactants is common, a slight excess of the more volatile or less expensive reactant can sometimes drive the reaction to completion.
Q5: Are there any green chemistry approaches for the Knoevenagel condensation of 2-chlorobenzaldehyde?
A5: Yes, several green methodologies can be applied:
-
Aqueous Media: Using water as a solvent is an environmentally friendly option and can be effective with certain catalysts.[2]
-
Solvent-Free Conditions: Performing the reaction without a solvent, often with grinding or microwave irradiation, reduces waste and can lead to shorter reaction times and high yields.[3][9]
-
Alternative Energy Sources: Microwave and ultrasound irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times compared to conventional heating.[9]
-
Recyclable Catalysts: Employing solid-supported or ionic liquid-based catalysts can allow for easy separation and reuse, reducing waste.
Data Presentation
Table 1: Knoevenagel Condensation of 2-Chlorobenzaldehyde with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp. | 20 min | 92 | [2] |
| Ammonium Acetate | None (Ultrasound) | Room Temp. | 5-7 min | High (not specified) | [9] |
Table 2: Knoevenagel Condensation of 2-Chlorobenzaldehyde with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DIPEAc (10 mol%) | Hexane | Reflux | Not Specified | 88 | [7] |
| DABCO | [HyEtPy]Cl–H₂O | 50 | 40 min | 83 | [10][11] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of 2-Chlorobenzaldehyde with Malononitrile in Aqueous Media[2]
-
To a solution of malononitrile (1 mmol) and 2-chlorobenzaldehyde (1 mmol) in water, add 5 mol% of Ni(NO₃)₂·6H₂O.
-
Stir the reaction mixture at room temperature for the desired time (monitoring by TLC is recommended).
-
Upon completion of the reaction, add cold water (15-25 mL) to precipitate the product.
-
Filter the solid product, wash with cold water, and air dry.
Protocol 2: Knoevenagel Condensation of 2-Chlorobenzaldehyde with Ethyl Cyanoacetate using DIPEAc[7]
-
In a suitable flask, combine 2-chlorobenzaldehyde (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and diisopropylethylammonium acetate (DIPEAc) (10 mol%) in hexane.
-
Reflux the reaction mixture, monitoring its progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Ethyl-2-cyano-3-(2-Chlorophenyl)acrylate.
Visualizations
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: Troubleshooting flowchart for low yield in Knoevenagel condensation.
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. ijcps.org [ijcps.org]
- 3. research.tue.nl [research.tue.nl]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 8. asianpubs.org [asianpubs.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Improving the yield and purity of 2-Chlorobenzylidenemalononitrile synthesis.
Technical Support Center: 2-Chlorobenzylidenemalononitrile (CS) Synthesis
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of this compound, a compound commonly produced via the Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound? A1: The standard synthesis method is a Knoevenagel condensation reaction between 2-chlorobenzaldehyde and malononitrile.[1][2] This reaction involves the nucleophilic addition of the active hydrogen compound (malononitrile) to the carbonyl group of the aldehyde, followed by a dehydration reaction to form the carbon-carbon double bond. The reaction is typically catalyzed by a weak base.[3]
Q2: What are the recommended catalysts for this synthesis? A2: Weak bases are generally used as catalysts. Commonly employed catalysts include piperidine, pyridine, 1-methyl imidazole, and diethylamine.[3][4][5] The choice of catalyst can influence reaction time and yield. Eco-friendly protocols have been developed using catalysts like 1-methyl imidazole in water.[1]
Q3: What solvents are suitable for this reaction? A3: A range of solvents can be used. For more environmentally friendly ("green") synthesis, water and ethanol are effective options.[1] Methanol has also been used in several reported procedures. Solvent-free methods, such as grinding the reactants, have been explored but can present challenges in purification and scalability.[5]
Q4: How is the purity of the final product typically assessed? A4: The purity of this compound can be determined using several analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying the product and any impurities.[6] The melting point of the purified solid is also a key indicator of purity; the reported melting point is around 92-94°C.
Q5: What is the expected appearance of the crude and purified product? A5: The purified product, this compound, is a white crystalline solid or a light beige powder with a distinct pepper-like odor.[1][7][8] If the crude product appears as a yellow-to-brown oil or a gummy, non-crystalline solid, it indicates the presence of significant impurities.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. | - Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials. - Ensure the reaction temperature is maintained within the optimal range (e.g., below 50°C to prevent side reactions).[5] |
| 2. Suboptimal Catalyst Concentration: Too little catalyst will result in a slow or incomplete reaction. | - Use the catalyst in the recommended molar ratio. For piperidine, this is often around 0.1 to 1 mol% relative to the limiting reagent. | |
| 3. Loss During Workup: Product may be lost during filtration or transfer steps. The product has some solubility in the mother liquor. | - Ensure the product has fully precipitated before filtration. Cooling the reaction mixture in an ice bath can improve precipitation. - Wash the collected solid with a minimal amount of ice-cold solvent to remove soluble impurities without dissolving significant amounts of the product.[9] | |
| Low Purity (Discolored or Oily Product) | 1. Reaction Temperature Too High: Exceeding the recommended temperature (e.g., > 50-60°C) can lead to the formation of thermal degradation byproducts. | - Carefully control the reaction temperature using a water or oil bath. Add the aldehyde reactant slowly to manage the exothermic nature of the condensation.[5] |
| 2. Unreacted Starting Materials: The most common impurity is unreacted 2-chlorobenzaldehyde. | - Ensure the molar ratio of malononitrile to 2-chlorobenzaldehyde is appropriate (typically 1:1 or with a slight excess of malononitrile). - Purify the crude product via recrystallization. Ethanol or ethyl acetate are effective solvents. | |
| 3. Side Reactions: Using an excess of the methylene component (malononitrile) with piperidine as a catalyst can potentially lead to the formation of complex cyclohexene amine derivatives.[4] | - Maintain a strict 1:1 molar ratio of reactants. - If side products are suspected, purify via column chromatography or recrystallization. | |
| Product Fails to Crystallize | 1. Presence of Impurities: Oily impurities, such as unreacted aldehyde or side products, can inhibit crystallization. | - Attempt to purify the oil by dissolving it in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) and precipitating it by adding a poor solvent (e.g., hexanes). - Use a seed crystal from a previous successful batch to induce crystallization.[9] |
| 2. Incorrect Solvent for Recrystallization: The chosen solvent may be too good, preventing the product from precipitating upon cooling. | - Select a recrystallization solvent in which the product is highly soluble when hot but poorly soluble when cold. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.[9] | |
| Reaction Does Not Start | 1. Inactive Catalyst: The catalyst may have degraded. | - Use a fresh bottle of the amine catalyst. Piperidine can degrade over time. |
| 2. Poor Quality Reagents: Starting materials (2-chlorobenzaldehyde or malononitrile) may be of low purity. | - Verify the purity of the starting materials. 2-chlorobenzaldehyde can oxidize to 2-chlorobenzoic acid upon prolonged exposure to air. |
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Purity (%) | Reference(s) |
| Piperidine | Water | < 50 | 20-40 min | >90 | >99.5 | [5] |
| 1-Methyl Imidazole | Water | 35 | ~30 min | ~95 | High | [1] |
| Diethylamine | Ethanol | Reflux | Not Specified | High | 99 | [6] |
| Piperidine | Methanol | 35 | 30 min | 96.5 (avg) | High | [2] |
Experimental Protocols
Protocol 1: Eco-Friendly Synthesis Using Water and Piperidine Catalyst
This protocol is adapted from a patented, environmentally friendly process.[5]
-
Preparation of Malononitrile Suspension: In a three-necked round-bottom flask equipped with a thermometer, a pressure-equalizing dropping funnel, and a magnetic stirrer, add water (approx. 7.5 mL per gram of malononitrile).
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Add malononitrile (1.0 eq) to the water and stir to create a suspension.
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Add piperidine (approx. 0.01 eq) to the suspension with constant stirring at room temperature (20-30°C).
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Condensation Reaction: Slowly add 2-chlorobenzaldehyde (1.0-1.5 eq) to the suspension via the dropping funnel over a period of 30-45 minutes.
-
During the addition, maintain the internal temperature of the reaction mixture below 50°C. The reaction is exothermic and may require external cooling (e.g., a water bath).
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After the addition is complete, continue stirring the mixture for an additional 20-40 minutes. A white crystalline solid should precipitate.
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Workup and Purification: Filter the white solid using a Büchner funnel.
-
Wash the solid with a small amount of cold water.
-
Dry the product under vacuum at 20-30°C for 3-5 hours. The expected product is a white crystalline solid with a purity of >99.5%.
Protocol 2: Synthesis Using 1-Methyl Imidazole Catalyst in Water
This protocol is based on a method developed for large-scale, eco-friendly applications.[1]
-
Reaction Setup: To a stirred mixture of malononitrile (1.0 eq) and 1-methylimidazole (0.01 eq) in water (approx. 3.2 mL per gram of malononitrile), add 2-chlorobenzaldehyde (1.0 eq).
-
Reaction Execution: Maintain the reaction temperature at 35°C.
-
Stir the mixture. The crystalline product typically forms within 30 minutes.
-
Workup and Purification: Filter the crystalline product.
-
Dry the collected solid under vacuum.
Visualizations
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for CS synthesis.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing common issues during the synthesis.
References
- 1. This compound | 2698-41-1 | Benchchem [benchchem.com]
- 2. This compound | 2698-41-1 | Benchchem [benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C10H5ClN2 | CID 17604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemydata.com [chemydata.com]
- 9. youtube.com [youtube.com]
Technical Support Center: 2-Chlorobenzylidenemalononitrile (CS Gas) Crystallization and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorobenzylidenemalononitrile (also known as CS gas). The following information is designed to address common challenges encountered during the crystallization and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Knoevenagel condensation of 2-chlorobenzaldehyde with malononitrile.[1][2] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[3]
Q2: What are the general solubility properties of this compound?
A2: this compound is a white to off-white crystalline solid.[4][5] It has limited solubility in water but is soluble in a range of organic solvents, including acetone, benzene, dioxane, ethyl acetate, and methylene chloride.[1][3][4] It is also reported to be soluble in ethanol and dimethylformamide.[5]
Q3: What are some recommended solvents for the recrystallization of this compound?
A3: Based on its solubility profile, suitable solvents for recrystallization include ethanol, ethyl acetate, and isopropanol. The choice of solvent will depend on the impurity profile of the crude product.
Q4: What are potential impurities in crude this compound?
A4: Impurities can include unreacted starting materials (2-chlorobenzaldehyde and malononitrile) and byproducts from side reactions. Hydrolysis of the final product can also revert it to the starting materials.[4] If the synthesis is carried out at elevated temperatures, thermal degradation products may also be present.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Crystal Yield | - The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures.- An excessive amount of solvent was used.- The cooling process was too rapid, preventing complete crystallization. | - Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Product "Oils Out" (Forms a liquid instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the compound (approximately 95°C).- The presence of significant impurities is depressing the melting point of the product.- The solution is supersaturated to a very high degree. | - Choose a recrystallization solvent with a lower boiling point.- Attempt to purify the crude product by another method (e.g., column chromatography) before recrystallization.- Use a larger volume of solvent and cool the solution very slowly with gentle agitation. Seeding the solution with a small crystal of pure product can also help induce proper crystallization. |
| Crystals are Colored (Yellowish or Brownish Tint) | - Presence of colored impurities from the starting materials or side reactions.- Thermal degradation of the product during synthesis or workup. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that excessive use of charcoal can reduce the overall yield.- Ensure the reaction temperature is controlled during synthesis. |
| Difficulty Filtering Crystals | - Crystals are too fine (powdery).- The solution was cooled too quickly, leading to the formation of very small crystals. | - Allow the solution to cool more slowly to encourage the growth of larger crystals.- Consider using a different solvent system that promotes the formation of larger, more well-defined crystals. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Logical relationship for troubleshooting common crystallization problems.
References
Stability issues and degradation of 2-Chlorobenzylidenemalononitrile in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation of 2-Chlorobenzylidenemalononitrile (CS) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (CS) in solution?
A1: this compound (CS) is a solid at room temperature and is typically dissolved in an organic solvent for experimental use.[1][2] Its stability in solution is significantly influenced by the solvent, pH, and presence of nucleophilic agents like water.[3] In aqueous neutral solutions, CS is relatively stable, but its degradation is accelerated in alkaline conditions and in the presence of alcohols.[4]
Q2: What are the primary degradation products of CS in solution?
A2: The primary degradation pathway for CS in the presence of water is hydrolysis. This reaction breaks the double ethylene bond, leading to the formation of 2-chlorobenzaldehyde and malononitrile.[4]
Q3: Which solvents are recommended for dissolving CS?
A3: CS is soluble in a variety of organic solvents. Dichloromethane, acetone, dioxane, ethyl acetate, benzene, and methyl isobutyl ketone (MIBK) are commonly used.[1][5][6] For analytical standards, acetonitrile is also utilized.[7] The choice of solvent will depend on the specific experimental requirements and the desired concentration.
Q4: How does pH affect the stability of CS in aqueous solutions?
A4: The hydrolysis of CS is highly dependent on pH. It is relatively slow around neutral pH but accelerates significantly in alkaline conditions.[8] The half-life of CS is approximately 15 minutes at pH 7, which decreases to about 1 minute at pH 9.[8]
Q5: What is the effect of temperature on CS stability?
A5: Elevated temperatures can accelerate the degradation of CS. In an alcoholic solution (95% ethanol, 5% water), hydrolysis occurs after 95 minutes at 30°C, while at 40°C, it occurs after just 40 minutes.[4] High-temperature dispersion (300°C to 900°C) can lead to the formation of numerous thermal degradation products.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of CS solutions.
Problem: Precipitation is observed in the CS solution.
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Potential Cause 1: Exceeded Solubility Limit. The concentration of CS may be too high for the chosen solvent.
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Solution: Prepare a new solution at a lower concentration. Refer to literature for solubility data of CS in the specific solvent.
-
-
Potential Cause 2: Solvent Evaporation. If the container is not properly sealed, solvent evaporation can increase the concentration of CS, leading to precipitation.
-
Solution: Ensure containers are tightly sealed. It is recommended to prepare fresh solutions for critical experiments.
-
-
Potential Cause 3: Temperature Fluctuation. A decrease in temperature can reduce the solubility of CS.
-
Solution: Store the solution at a constant temperature. If precipitation occurs upon cooling, gently warm the solution to redissolve the compound before use, ensuring the temperature does not cause degradation.
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Problem: Inconsistent or unexpected experimental results.
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Potential Cause 1: Degradation of CS. Due to hydrolysis or other degradation pathways, the actual concentration of active CS may be lower than expected.
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Solution: Prepare fresh solutions before each experiment, especially when using aqueous or alcohol-containing solvents. Use anhydrous solvents to minimize hydrolysis.[4] Store stock solutions in a cool, dark, and dry place.
-
-
Potential Cause 2: Contamination. The solvent or the CS solid may be contaminated.
-
Solution: Use high-purity solvents. Verify the purity of the CS solid if possible.
-
-
Potential Cause 3: Inaccurate Initial Concentration. Errors in weighing the solid or measuring the solvent volume can lead to incorrect solution concentrations.
-
Solution: Use a calibrated analytical balance and precise volumetric flasks. It is advisable to determine the exact concentration of the stock solution using a validated analytical method like UV-Vis spectrophotometry or HPLC.
-
Problem: The solution has changed color.
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Potential Cause 1: Degradation. The formation of degradation products can sometimes lead to a change in the solution's appearance.
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Solution: Discard the solution and prepare a fresh one.
-
-
Potential Cause 2: Photodegradation. Exposure to light can potentially degrade CS.
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Solution: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the stability of CS in different solution environments.
Table 1: Hydrolysis Rate of this compound (CS) in Aqueous Solution
| pH | Half-life | Reference |
| 7 | ~15 minutes | [8] |
| 9 | ~1 minute | [8] |
Table 2: Stability of this compound (CS) in Aqueous and Alcoholic Environments
| Solvent | Temperature | Time to Hydrolysis | Reference |
| Aqueous (neutral) | 30°C | 635 minutes | [4] |
| 95% Ethanol / 5% Water | 30°C | 95 minutes | [4] |
| 95% Ethanol / 5% Water | 40°C | 40 minutes | [4] |
Experimental Protocols
Protocol: Determination of CS Stability in Solution using UV-Vis Spectrophotometry
This protocol outlines a general procedure for assessing the stability of a CS solution over time.
1. Materials and Equipment:
-
This compound (CS) solid
-
Anhydrous solvent for stock solution (e.g., acetonitrile, DMSO)
-
Test solvents (e.g., buffered aqueous solutions, ethanol/water mixtures)
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of CS solid.
-
Dissolve the solid in a known volume of an anhydrous organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be stored in a tightly sealed container in a cool, dark place.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the chosen test solvent(s) to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Stability Study:
-
Immediately after preparation (t=0), take an aliquot of the working solution and measure its UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Store the remaining working solution under the desired experimental conditions (e.g., specific temperature, light or dark).
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At regular time intervals (e.g., every 15 minutes for aqueous solutions, or every few hours/days for more stable solutions), withdraw an aliquot and measure the absorbance at the predetermined λmax.
-
-
Data Analysis:
-
Plot the absorbance at λmax as a function of time.
-
A decrease in absorbance over time indicates degradation of CS.
-
The degradation kinetics can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay). The half-life (t½) of CS in the solution can then be calculated.
-
Note on Analytical Method: While UV-Vis spectrophotometry is a convenient method, it may not be able to distinguish between the parent CS compound and its degradation products if their absorption spectra overlap. For more precise and specific quantification, chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[11]
Signaling Pathways and Degradation Mechanisms
Hydrolysis of this compound (CS)
The primary degradation pathway for CS in aqueous environments is hydrolysis, which cleaves the molecule into two main products.
References
- 1. gov.uk [gov.uk]
- 2. compoundchem.com [compoundchem.com]
- 3. This compound | 2698-41-1 | Benchchem [benchchem.com]
- 4. Ecotoxicity of o-Chlorobenzylidene Malononitrile (CBM) and Toxicological Risk Assessment for SCLP Biological Cultures (Saccharomyces sp., Chlorella sp., Lactobacillus sp., Paramecium sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CS gas - Wikipedia [en.wikipedia.org]
- 6. This compound | 2698-41-1 | Benchchem [benchchem.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Tear Gas (CS) - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Formation of this compound (CS riot control agent) thermal degradation products at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
Technical Support Center: Optimizing GC-MS for 2-Chlorobenzylidenemalononitrile (CS Gas) Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of 2-Chlorobenzylidenemalononitrile (CS gas).
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
Question: Why am I observing low sensitivity or no peak for this compound?
Answer: Low sensitivity can stem from several factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.
-
Sample Preparation: Inadequate extraction can lead to poor recovery. For liquid samples, methanol is an effective extraction solvent. For residues on surfaces or clothing, a hexane wash may be necessary.[1][2] Ensure your sample concentration is within the instrument's detection limits.
-
GC Inlet Temperature: this compound is susceptible to thermal degradation at high temperatures.[3][4] An excessively high inlet temperature can cause the analyte to break down before it reaches the column. Consider lowering the inlet temperature.
-
Column Integrity: Active sites on the column or liner can cause analyte adsorption, leading to reduced signal.[5] Consider using a deactivated liner and a high-quality, low-bleed GC column.
-
Mass Spectrometer Tuning: An out-of-tune mass spectrometer will result in poor sensitivity across all analytes.[6] Ensure the MS is tuned according to the manufacturer's recommendations.
Question: My this compound peak is tailing. What could be the cause?
Answer: Peak tailing for active compounds like this compound is often indicative of unwanted interactions within the GC system.
-
Active Sites: Active sites in the injector liner, column, or even the transfer line can cause peak tailing.[5] Using a silanized or deactivated liner can mitigate this. If the column is old or has been exposed to harsh matrices, consider trimming the first few centimeters or replacing it.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting, but in some cases, it may manifest as tailing. Try diluting your sample.
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volume, leading to peak tailing.[7] Ensure the column is cut cleanly and installed according to the manufacturer's guidelines.
Question: I am seeing unexpected peaks in my chromatogram. What are they?
Answer: The presence of unexpected peaks can be due to contamination, sample degradation, or matrix effects.
-
Thermal Degradation Products: As this compound is thermally labile, you may be observing its degradation products.[3][4] Key thermal degradation products can include 2-chlorobenzaldehyde.[3] Lowering the GC inlet temperature can help minimize this.
-
Contamination: Contamination can be introduced from various sources, including the sample solvent, glassware, or the GC system itself (e.g., septum bleed, old liner).[6] Running a solvent blank can help identify system contamination.
-
Sample Matrix: If analyzing complex samples, co-extracted matrix components can appear as additional peaks. A more selective sample preparation method may be required to remove these interferences.
Question: How can I confirm the identity of the this compound peak?
Answer: The most definitive way to confirm the peak identity is through its mass spectrum. The electron ionization (EI) mass spectrum of this compound will have a characteristic fragmentation pattern. Compare the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).[8] The retention time should also be consistent with that of a known standard run under the same conditions.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low sensitivity in GC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for this compound?
A1: The choice of sample preparation depends on the sample matrix.
-
Liquid Samples: A simple dilution with a suitable solvent like methanol is often sufficient.[1]
-
Solid Samples/Surfaces: Extraction with an organic solvent is necessary. A hexane wash has been shown to be effective for recovering this compound from clothing.[2]
-
Air Samples: Passive adsorption from the headspace onto sorbent tubes like Tenax TA can be used.[1]
Q2: What are the optimal GC-MS parameters for sensitive detection?
A2: While the optimal parameters can vary between instruments, the following table provides a good starting point based on published methods.[8][9]
| Parameter | Recommended Setting |
| GC Column | TR-5MS (5% Phenyl Methyl Siloxane), 15-30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C (Note: Lower temperatures may be needed to minimize thermal degradation) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial: 40-50°C for 1 min, Ramp: 8-10°C/min to 250-300°C, Hold: 1 min |
| MS Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 250°C |
| Electron Energy | 70 eV |
| Scan Range | 33-650 amu |
Q3: Is derivatization necessary for the analysis of this compound?
A3: No, derivatization is generally not required for the GC-MS analysis of this compound. The molecule is sufficiently volatile and can be readily analyzed directly.
Q4: How does the choice of solvent affect the stability of this compound?
A4: this compound can be unstable in methanol, potentially hydrolyzing to 2-chlorobenzaldehyde, especially in the presence of trace amounts of water and light.[3] If storing solutions, it is advisable to use amber glass vials to protect from light.[3]
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound.
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Extract the sample with an appropriate volume of hexane or methanol.
-
Vortex or sonicate to ensure thorough extraction.
-
Filter the extract if necessary to remove particulate matter.
-
Transfer the extract to a 2 mL autosampler vial.
-
-
GC-MS System Setup:
-
Install a TR-5MS column (or equivalent) in the GC.
-
Set the GC and MS parameters as outlined in the table above.
-
Perform an MS tune to ensure optimal performance.
-
Run a solvent blank to check for system contamination.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire data in full scan mode over the specified mass range.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.
-
Integrate the peak area for quantification against a calibration curve if required.
-
Experimental Workflow Diagram
Caption: A summary of the GC-MS experimental workflow for CS gas analysis.
References
- 1. Analysis of Chemical Protection Sprays by Gas Chromatography/mass Spectroscopy | Semantic Scholar [semanticscholar.org]
- 2. dl.astm.org [dl.astm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromacademy.com [chromacademy.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. preprints.org [preprints.org]
- 9. download.atlantis-press.com [download.atlantis-press.com]
Identifying and minimizing byproducts in 2-Chlorobenzylidenemalononitrile synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorobenzylidenemalononitrile, commonly known as CS gas. The information is designed to help identify and minimize the formation of byproducts during the Knoevenagel condensation reaction between 2-chlorobenzaldehyde and malononitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most frequently encountered byproducts are unreacted starting materials, namely 2-chlorobenzaldehyde and malononitrile.[1][2] Hydrolysis of the final product can also lead to the reformation of these starting materials. Other identified impurities can include o-chlorobenzylmalononitrile and the isomer 2-(3-chlorobenzylidene)malononitrile.[2]
Q2: How can I detect the presence of these byproducts in my reaction mixture or final product?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the separation, detection, and identification of this compound and its byproducts.[1] Fourier Transform Infrared (FTIR) spectroscopy can also be employed for the characterization of the final product and to identify the presence of functional groups associated with potential impurities.
Q3: What is the primary reaction mechanism for the synthesis?
A3: The synthesis proceeds via a Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound (malononitrile) to a carbonyl group of an aldehyde (2-chlorobenzaldehyde), followed by a dehydration reaction to form the carbon-carbon double bond of the final product.[3] This reaction is typically catalyzed by a weak base.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides strategies to minimize byproduct formation.
| Issue | Potential Cause | Recommended Solution |
| High levels of unreacted 2-chlorobenzaldehyde and malononitrile | Incomplete reaction due to insufficient reaction time, low temperature, or inefficient catalysis. | - Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. A temperature of around 50°C has been reported in some protocols.[4][5]- Select an appropriate catalyst and optimize its concentration. Weak bases like piperidine, pyridine, or diethylamine are commonly used. |
| Presence of hydrolysis products (2-chlorobenzaldehyde and malononitrile) in the final product | Exposure of the product to water, especially under non-neutral pH conditions, can lead to hydrolysis. | - Ensure all glassware and reagents are dry, unless using an aqueous synthesis protocol.- During workup and purification, minimize contact with water. If an aqueous wash is necessary, use neutral water and limit the contact time.- Store the final product in a dry environment. |
| Formation of isomeric impurities (e.g., 2-(3-chlorobenzylidene)malononitrile) | This can arise from impurities in the starting 2-chlorobenzaldehyde. | - Use high-purity starting materials. Verify the purity of 2-chlorobenzaldehyde by GC-MS or NMR before use. |
| Low Yield | Suboptimal reaction conditions such as incorrect solvent, catalyst, or temperature. | - The choice of solvent can significantly impact the reaction. Solvents like cyclohexane, methanol, or even water have been used. An eco-friendly process using water as a solvent has been developed.[4][5]- Experiment with different weak base catalysts (e.g., piperidine, pyridine, 2-picoline, morpholine) to find the most effective one for your specific conditions.[4][5]- Systematically vary the reaction temperature to find the optimal balance between reaction rate and byproduct formation. |
Experimental Protocols
General Experimental Protocol for this compound Synthesis (Aqueous Method)
This protocol is based on an eco-friendly synthesis method.[4][5]
-
Preparation of Malononitrile Suspension: In a round-bottom flask equipped with a magnetic stirrer, add 12-14% (w/w) of malononitrile to water. Stir the mixture constantly.
-
Catalyst Addition: To the malononitrile suspension, add 0.1-0.3% (v/v) of a catalyst such as piperidine with continuous stirring at a temperature of 20-30°C.
-
Condensation Reaction: Slowly add 25-30% (w/v) of 2-chlorobenzaldehyde to the malononitrile suspension over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 50°C during the addition.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture for an additional 20-40 minutes.
-
Isolation of Product: Filter the resulting solid product.
-
Drying: Dry the product under vacuum at 20-30°C for 3-5 hours.
Protocol for Byproduct Analysis by GC-MS
This protocol is a general guideline for the analysis of the final product for impurities.[1][2]
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent like methylene chloride.
-
GC-MS Instrument Setup:
-
Gas Chromatograph: Use a GC equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a TR-5MS bonded phase column).
-
Carrier Gas: Use helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 40°C held for 1 minute, followed by a ramp up to 250°C at a rate of 10°C/min, and a final hold at 250°C for 1 minute is a representative program.
-
Mass Spectrometer: Operate in electron impact (EI) ionization mode.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST database). Quantify the relative amounts of byproducts by integrating the peak areas.
Visualizations
Caption: Knoevenagel condensation pathway for this compound synthesis.
Caption: Potential pathways for byproduct formation during synthesis.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. sciensage.info [sciensage.info]
- 4. US20080139837A1 - Eco-Friendly Process for the Preparation of 2-Chlorobenzylidene-Malononitrile (Cs) - Google Patents [patents.google.com]
- 5. US7732631B2 - Eco-friendly process for the preparation of 2-Chlorobenzylidene-Malononitrile (CS) - Google Patents [patents.google.com]
Overcoming matrix effects in the analysis of 2-Chlorobenzylidenemalononitrile in complex samples.
Welcome to the technical support center for the analysis of 2-Chlorobenzylidenemalononitrile (CS gas). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with detecting and quantifying CS gas in complex samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential matrix effects and achieve accurate, reliable results.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound in various matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound in complex samples?
A1: The primary challenges include:
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Matrix Effects: Co-eluting endogenous components in biological fluids (plasma, urine) and environmental samples (soil, swabs) can suppress or enhance the ionization of CS gas, leading to inaccurate quantification.
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Analyte Instability: this compound is susceptible to hydrolysis, especially under non-neutral pH conditions. This degradation can occur during sample collection, storage, and preparation, resulting in lower recovery of the parent compound. Its main hydrolysis products are 2-chlorobenzaldehyde and malononitrile.
-
Low Concentrations: In many exposure scenarios, the concentration of CS gas in samples can be very low, requiring highly sensitive analytical methods with low limits of detection (LOD) and quantification (LOQ).
-
Volatility: While not extremely volatile, the volatility of CS gas and its degradation products can lead to losses during sample preparation steps involving evaporation.
Q2: How can I minimize the hydrolysis of this compound during sample preparation?
A2: To minimize hydrolysis, it is crucial to:
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Maintain a neutral or slightly acidic pH (around pH 5-6) during extraction and storage.
-
Keep samples cool (4°C for short-term storage, -20°C or -80°C for long-term storage).
-
Process samples as quickly as possible.
-
If enzymatic hydrolysis is required (e.g., for glucuronidated metabolites in urine), use the mildest conditions necessary and consider the stability of the parent compound under those conditions.
Q3: What are the most suitable analytical techniques for this compound analysis?
A3: The most common and effective techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for the analysis of semi-volatile compounds like CS gas. It offers high chromatographic resolution and sensitive detection. Derivatization is generally not required.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity, particularly for complex matrices. It is also suitable for the simultaneous analysis of CS gas and its less volatile metabolites.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Analyte Signal | Analyte Degradation: Hydrolysis of this compound. | - Check the pH of all solutions used in sample preparation. - Ensure samples were stored properly at low temperatures. - Minimize sample processing time. - Analyze for hydrolysis products (2-chlorobenzaldehyde) to confirm degradation. |
| Inefficient Extraction: Poor recovery from the sample matrix. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. - Evaluate different SPE sorbents (e.g., C18, polymeric). - Ensure the pH of the sample is optimal for extraction. | |
| Matrix-Induced Ion Suppression (LC-MS/MS): Co-eluting matrix components interfere with ionization. | - Improve sample cleanup using a more rigorous SPE protocol. - Dilute the sample extract to reduce the concentration of interfering components. - Use a matrix-matched calibration curve. - Employ an isotopically labeled internal standard. | |
| Poor Peak Shape (GC-MS) | Active Sites in the GC System: The analyte may be interacting with active sites in the injector liner, column, or detector. | - Use a deactivated injector liner. - Condition the GC column according to the manufacturer's instructions. - Consider using a retention gap. |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in solvents or reagents can contribute to high background. | - Use high-purity solvents and reagents (e.g., HPLC or MS grade). - Run a blank analysis of your solvents and reagents. |
| Matrix Interferences: Complex matrices can introduce a high chemical background. | - Enhance the sample cleanup procedure. - Use a more selective detection method, such as multiple reaction monitoring (MRM) in LC-MS/MS. | |
| Inconsistent Results | Variability in Sample Preparation: Inconsistent execution of the extraction protocol. | - Ensure precise and consistent execution of each step of the sample preparation method. - Use an automated sample preparation system if available. |
| Instrument Instability: Fluctuations in instrument performance. | - Perform regular instrument maintenance and calibration. - Monitor system suitability by injecting a standard solution at regular intervals. |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound in various complex samples.
Analysis of this compound in Soil by GC-MS
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.
1. Sample Preparation (QuEChERS Extraction)
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: m/z 188
-
Qualifier Ions: m/z 153, 127
-
Quantitative Data Summary (Soil)
| Parameter | Value |
| Linear Range | 1 - 100 ng/g |
| Recovery | 85 - 105% |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantification (LOQ) | 1 ng/g |
| Precision (RSD) | < 15% |
Analysis of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of plasma in a polypropylene tube, add 500 µL of 4% phosphoric acid in water and vortex.
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water followed by 3 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 x 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
-
Liquid Chromatograph: Shimadzu Nexera or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
This compound: Precursor ion m/z 189.0 -> Product ion m/z 154.1 (Quantifier), m/z 127.1 (Qualifier)
-
Quantitative Data Summary (Plasma)
| Parameter | Value |
| Linear Range | 0.1 - 50 ng/mL |
| Recovery | > 90% |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (RSD) | < 10% |
Visualizations
Troubleshooting Workflow for Low Analyte Signal
Caption: A flowchart for troubleshooting low or absent analyte signals.
Experimental Workflow for Plasma Sample Analysis
Caption: Workflow for the extraction of CS gas from plasma samples.
Technical Support Center: Analysis of 2-Chlorobenzylidenemalononitrile (CS) Thermal Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with essential information for the identification and analysis of thermal degradation products of 2-Chlorobenzylidenemalononitrile (CS), a compound of interest in various research fields.
Troubleshooting Guides (Q&A)
This section addresses common issues encountered during the experimental analysis of CS thermal degradation products.
| Question | Answer |
| Q1: Why am I not detecting any degradation products after pyrolysis GC-MS analysis? | A1: There could be several reasons for this. First, verify your pyrolysis temperature. CS gas begins to decompose at significant rates at temperatures above 300°C, with more products forming at higher temperatures (e.g., 550°C and 650°C).[1] Ensure your pyrolyzer is reaching the set temperature. Second, check for leaks in your system, from the pyrolyzer to the GC-MS interface. Leaks can lead to the loss of analytes. Third, confirm that your sample size is adequate. While Py-GC-MS is sensitive, a sufficient amount of CS is needed to generate detectable degradation products. Finally, review your GC-MS parameters, including the injection port temperature, column type, and MS scan range, to ensure they are appropriate for the expected products. |
| Q2: My chromatogram shows a large, broad peak for the solvent and very small peaks for the analytes. What can I do? | A2: This is a common issue related to solvent interference. To mitigate this, you can try several approaches. First, if possible, use a "solvent delay" function on your MS detector. This will turn off the detector during the elution of the solvent peak, preventing it from being overwhelmed. Second, you can try to reduce the amount of solvent injected by using a higher concentration of your CS sample. Third, consider using a different solvent with a lower boiling point that will elute faster and separate more effectively from your analytes of interest. |
| Q3: I am seeing many unexpected peaks in my chromatogram. How can I determine if they are from CS degradation or contamination? | A3: To differentiate between degradation products and contaminants, it is crucial to run a blank sample. A blank consists of running the same analytical method without the CS sample. Any peaks that appear in the blank run are likely contaminants from your system, solvent, or sample handling. Additionally, comparing your results to published data on CS thermal degradation products can help in identifying the expected compounds.[2][3] |
| Q4: The mass spectra of my peaks do not match well with the library spectra. What could be the issue? | A4: A poor library match can be due to several factors. Co-elution of multiple compounds can result in a mixed mass spectrum. Check the peak shape; if it is not symmetrical, it may indicate co-elution. You can try to improve the chromatographic separation by optimizing the GC oven temperature program. Another reason could be that the degradation product is not present in your mass spectral library. In this case, you would need to perform manual interpretation of the mass spectrum based on the fragmentation patterns of similar compounds or consider using high-resolution mass spectrometry for accurate mass determination and elemental composition analysis. |
| Q5: I am concerned about the secondary reactions of the degradation products. How can I minimize them? | A5: Secondary reactions can indeed occur, especially at higher temperatures. To minimize these, you can try to reduce the residence time of the degradation products in the high-temperature zone. This can be achieved by using a higher carrier gas flow rate in your GC system. Additionally, using a flash pyrolysis technique with a very rapid heating rate can help to minimize the time for secondary reactions to occur. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary thermal degradation products of this compound (CS)? | The thermal degradation of CS produces a range of compounds depending on the temperature. Studies have identified products such as 2-chlorobenzaldehyde, 2-chlorobenzonitrile, quinoline, 1,2-dicyanobenzene, and benzylidenemalononitrile at temperatures ranging from 300°C to 900°C.[2][3] The number and type of products increase with higher temperatures.[1] |
| At what temperature does CS start to decompose? | Significant thermal degradation of CS is observed at temperatures of 300°C and above.[2][4][5] |
| What analytical techniques are most commonly used to identify CS thermal degradation products? | The most common and effective technique is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This method allows for the direct thermal decomposition of the sample followed by separation and identification of the volatile products. Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) is another valuable technique for studying the decomposition process and identifying evolved gases. |
| How can I quantify the thermal degradation products? | Quantification can be achieved by using external or internal standards with your GC-MS analysis. You would need to create a calibration curve for each identified degradation product using certified reference materials. The peak area of the analyte in your sample is then compared to the calibration curve to determine its concentration. |
| Are there any safety precautions I should take when handling CS and its degradation products? | Yes, this compound is a lachrymatory agent (tear gas) and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The thermal degradation products may also be toxic or irritating, so similar precautions should be taken during and after the pyrolysis experiments. |
Data Presentation
The following table summarizes the thermal degradation products of this compound identified by Gas Chromatography-Mass Spectrometry (GC-MS) at various temperatures.
Table 1: Thermal Degradation Products of this compound Identified by GC-MS [2][3]
| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) | Observed at 300°C | Observed at 500°C | Observed at 700°C | Observed at 900°C |
| 2-Chlorobenzaldehyde | 8.05 | 139, 140 | X | X | X | X |
| 2-Chlorobenzonitrile | 8.22 | 137, 102 | X | X | X | |
| Quinoline | 9.82 | 129, 102 | X | X | ||
| 2-Chlorobenzylcyanide | 10.50 | 116, 151 | ||||
| 1,2-Dicyanobenzene | 11.01 | 128, 101 | X | X | X | |
| 3-(2-Chlorophenyl)propynenitrile | 11.52 | 161, 163 | X | X | ||
| 2,2-Dicyano 3-(2-chlorophenyl)oxirane | 11.94 | 141, 89 | X | |||
| Benzylidenemalononitrile | 12.69 | 154, 127 | X | X | ||
| trans-2-Chlorocinnamonitrile | 12.80 | 128, 163 | X | X |
Experimental Protocols
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol provides a general guideline for the analysis of CS thermal degradation products. Instrument parameters may need to be optimized for your specific setup.
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (typically 0.1-1.0 mg) into a pyrolysis sample cup.
-
-
Pyrolyzer Parameters:
-
Set the pyrolysis temperature to the desired value (e.g., 300°C, 500°C, 700°C, or 900°C).
-
Set the pyrolysis time (e.g., 10-20 seconds).
-
The interface temperature between the pyrolyzer and the GC should be maintained at a high temperature (e.g., 300°C) to prevent condensation of the products.
-
-
Gas Chromatograph (GC) Parameters:
-
Injector: Split/splitless injector, typically operated in split mode to handle the high concentration of products. Set the injector temperature to a high value (e.g., 280-300°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the degradation products.
-
Oven Temperature Program: Start at a low temperature (e.g., 40-50°C) and ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min. Hold at the final temperature for a sufficient time to elute all compounds.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a high m/z (e.g., 500) to detect a wide range of potential products.
-
Ion Source Temperature: Typically set around 230°C.
-
Transfer Line Temperature: Maintained at a high temperature (e.g., 280-300°C).
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak with a reference library (e.g., NIST, Wiley) for compound identification.
-
Confirm identifications by comparing retention times and mass spectra with known standards if available.
-
Visualizations
Caption: Experimental workflow for the identification of thermal degradation products of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formation of this compound (CS riot control agent) thermal degradation products at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Safe Handling and Disposal of 2-Chlorobenzylidenemalononitrile (CS) Waste
This guide provides best practices for the safe handling and disposal of waste containing 2-Chlorobenzylidenemalononitrile (CS), a common riot control agent. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (CS)?
A1: this compound is a potent lachrymatory agent that can cause severe irritation to the eyes, skin, and respiratory system.[1][2][3] Acute effects of exposure include tearing, coughing, chest tightness, and skin erythema (redness) and vesiculation (blistering).[1] It is classified as toxic if swallowed and may cause sensitization by inhalation or skin contact. Long-term or repeated exposure can lead to dermatitis.[3]
Q2: What immediate actions should be taken in case of accidental exposure to CS?
A2: In case of accidental exposure, it is crucial to take the following first aid measures:
-
Eyes: Immediately irrigate with copious amounts of water for at least 15 minutes.[1]
-
Skin: Promptly wash the affected area with soap and water.[1]
-
Inhalation: Move the individual to fresh air and provide respiratory support if needed.[1]
-
Ingestion: Seek immediate medical attention.[1]
Q3: What are the regulatory requirements for disposing of CS waste?
A3: CS waste is considered hazardous waste and its disposal is regulated by federal, state, and local environmental agencies.[4] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[4][5] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][6] It is imperative to consult with your institution's environmental health and safety (EHS) office to ensure compliance with all applicable regulations.
Troubleshooting Guides
Problem: I have a small amount of CS waste from my experiment. How do I dispose of it?
Solution: Small quantities of CS waste should be collected in a designated, properly labeled, and sealed hazardous waste container.[7] The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] Contact your institution's EHS department to arrange for pickup and disposal by a licensed professional waste disposal service.
Problem: A small amount of solid CS powder has spilled in the chemical fume hood. What is the correct cleanup procedure?
Solution: For small spills of solid CS powder within a chemical fume hood, follow these steps:
-
Restrict Access: Ensure the fume hood sash is lowered and access to the immediate area is restricted.
-
Wear Appropriate PPE: At a minimum, this includes a government-approved respirator, chemical-resistant gloves, and chemical safety goggles.
-
Contain the Spill: Cover the spill with a dry, inert material such as dry lime or soda ash to prevent it from becoming airborne.
-
Collect the Waste: Carefully sweep or scoop the contained material into a designated hazardous waste container.[7] Avoid creating dust.[7]
-
Decontaminate the Area: Wipe the spill area with a decontamination solution (see Q&A on decontamination).
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
-
Ventilate: Allow the fume hood to run for a period of time to ensure all vapors are exhausted.
Quantitative Data Summary
Occupational Exposure Limits
| Organization | Exposure Limit (Time-Weighted Average) | Ceiling Limit |
| OSHA (PEL) | 0.4 mg/m³ (8-hour) | - |
| NIOSH (REL) | - | 0.4 mg/m³ |
| ACGIH (TLV) | - | 0.39 mg/m³ |
Source: NIOSH Pocket Guide to Chemical Hazards[9]
Experimental Protocols
Protocol 1: Decontamination of Surfaces and Equipment
This protocol describes the chemical neutralization of CS on surfaces and equipment.
Materials:
-
Decontamination Solution: A 5% solution of sodium hydroxide in a 50/50 mixture of ethanol and water.[10]
-
Personal Protective Equipment (PPE): Chemical safety goggles, face shield, chemical-resistant gloves, and a lab coat.
-
Absorbent materials (e.g., paper towels, spill pads).
-
Hazardous waste container.
Procedure:
-
Prepare the Decontamination Solution: Carefully prepare the 5% sodium hydroxide solution in the 50/50 ethanol/water mixture under a chemical fume hood.
-
Apply the Solution: Liberally apply the decontamination solution to the contaminated surface or equipment.
-
Allow Reaction Time: Let the solution sit for at least 20 minutes to ensure complete hydrolysis of the CS.[10]
-
Wipe and Rinse: Wipe the area with absorbent materials. For equipment, rinse thoroughly with water.
-
Dispose of Waste: All used absorbent materials and disposable PPE should be placed in a designated hazardous waste container.
Protocol 2: Bulk Waste Neutralization (Alkaline Hydrolysis)
This protocol outlines a method for the chemical neutralization of bulk CS waste. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Materials:
-
Aqueous alkaline solution (e.g., sodium hydroxide solution).
-
Stir plate and stir bar.
-
pH meter or pH indicator strips.
-
Appropriate reaction vessel.
-
Personal Protective Equipment (PPE) as required.
Procedure:
-
Waste Preparation: Dissolve or suspend the CS waste in a suitable solvent if necessary.
-
Reaction Setup: Place the waste solution in the reaction vessel with a stir bar and place it on a stir plate within a chemical fume hood.
-
Neutralization: Slowly add the aqueous alkaline solution while stirring. The hydrolysis of CS will occur, breaking it down into less toxic compounds.
-
Monitor pH: Monitor the pH of the solution to ensure it remains alkaline.
-
Reaction Completion: Allow the reaction to proceed for a sufficient amount of time to ensure complete degradation. The exact time will depend on the concentration and volume of the waste.
-
Verification: Before disposal, the neutralized solution should be analyzed to confirm the absence of CS.
-
Disposal: Dispose of the neutralized waste in accordance with local, state, and federal regulations.
Visualizations
Caption: Experimental workflow for routine handling and disposal of CS waste.
Caption: Logical workflow for the cleanup of a solid CS spill.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - o-Chlorobenzylidene malononitrile [cdc.gov]
- 2. combi-blocks.com [combi-blocks.com]
- 3. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 4. youtube.com [youtube.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. nj.gov [nj.gov]
- 10. This compound | C10H5ClN2 | CID 17604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategies to prevent the hydrolysis of 2-Chlorobenzylidenemalononitrile during storage and analysis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 2-Chlorobenzylidenemalononitrile (CS) during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound (CS)?
A1: The primary degradation pathway for CS is hydrolysis. In the presence of water, the molecule breaks down into 2-chlorobenzaldehyde and malononitrile.[1] This reaction is influenced by several factors, including pH, temperature, and the solvent system.
Q2: What are the optimal storage conditions to prevent CS hydrolysis?
A2: To minimize hydrolysis, CS should be stored as a solid in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Some sources recommend refrigerated temperatures.[3] It is also crucial to store it away from strong oxidizing agents.[2]
Q3: How does pH affect the stability of CS in aqueous solutions?
A3: The stability of CS is highly dependent on pH. It is most stable in acidic conditions and hydrolyzes rapidly in neutral to alkaline environments. The half-life of CS is approximately 15 minutes at pH 7 and decreases to about 1 minute at pH 9.[2] In contrast, in an acidic environment (pH 1-4), CS is significantly more stable.[4]
Q4: Can I use solvents other than water to prepare CS solutions?
A4: While CS is often dissolved in organic solvents for various applications, the presence of residual water can still lead to hydrolysis. For instance, in a solution of 95% ethanol and 5% water, the hydrolysis of CS is significantly accelerated compared to a neutral aqueous environment. If an organic solvent is necessary, it is crucial to use a high-purity, anhydrous grade and to minimize exposure to atmospheric moisture. Dichloromethane has been used as a solvent for GC-MS analysis of CS.[5]
Q5: Are there any known stabilizers to prevent CS hydrolysis in solution?
A5: While the literature emphasizes controlling conditions like pH and water content, specific chemical stabilizers for CS solutions are not well-documented. However, based on its stability profile, using an acidic buffer (e.g., acetate or citrate buffer with a pH below 5) for aqueous solutions is a sound strategy to inhibit hydrolysis. The general principle for nitrile stability is to avoid basic conditions which promote hydrolysis.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results for CS samples. | Hydrolysis of CS during sample preparation or analysis. | Prepare samples in a non-aqueous, anhydrous solvent whenever possible. If an aqueous solution is required, use a validated acidic buffer (pH < 5). Analyze samples as quickly as possible after preparation. |
| Appearance of unexpected peaks in chromatograms. | Degradation of CS into 2-chlorobenzaldehyde and malononitrile. | Confirm the identity of the extra peaks by comparing their retention times with those of 2-chlorobenzaldehyde and malononitrile standards. Implement the storage and sample handling recommendations to minimize degradation. |
| Loss of CS potency in stored solutions. | Hydrolysis due to improper storage conditions (presence of moisture, neutral or alkaline pH, elevated temperature). | Store solutions in a refrigerator in tightly sealed vials. If possible, prepare fresh solutions for each experiment. For stock solutions, use an anhydrous aprotic solvent. |
| Precipitation of material from stored aqueous solutions. | Poor solubility of CS in water and potential for degradation products to have different solubilities. | CS has low water solubility.[1] Prepare aqueous solutions at the lowest effective concentration. If higher concentrations are needed, consider a co-solvent system, but be aware that this may affect stability. |
Quantitative Data on CS Hydrolysis
Table 1: Half-life of this compound at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7 | Not Specified | ~15 minutes[2] |
| 7.4 | 25 | 14 minutes[4] |
| 9 | Not Specified | ~1 minute[2] |
| 11.4 | 25 | 0.17 minutes[4] |
Table 2: Time-Dependent Hydrolysis of this compound in Tap Water
| Time | Degree of Hydrolysis (%) |
| 30 minutes | 0.21[8] |
| 60 minutes | 5.42[8] |
| 90 minutes | 6.19[8] |
| 24 hours | 23.41[8] |
Table 3: Hydrolysis of this compound in Different Environments
| Environment | Temperature (°C) | Time to Hydrolysis |
| Neutral Aqueous | 30 | 635 minutes |
| 95% Ethanol / 5% Water | 30 | 95 minutes |
| 95% Ethanol / 5% Water | 40 | 40 minutes |
Table 4: First-Order Hydrolysis Rate Constants and Half-lives of this compound in Seawater
| Temperature (°C) | Rate Constant (s⁻¹) | Half-life (minutes) |
| 0 | 4.10 x 10⁻⁵ | 281.7[1] |
| 15 | 2.30 x 10⁻⁴ | 50.2[1] |
| 25 | 7.97 x 10⁻⁴ | 14.5[1] |
Experimental Protocols
Protocol 1: General Guidance for Preparation of a More Stable Aqueous Solution of CS
-
Buffer Preparation: Prepare an acetate buffer with a pH of 4.5. Use high-purity water and analytical grade reagents.
-
Stock Solution: Prepare a concentrated stock solution of CS in an anhydrous aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO).
-
Working Solution: Dilute the stock solution with the prepared acetate buffer to the desired final concentration immediately before use.
-
Storage: If temporary storage is necessary, store the buffered aqueous solution at 2-8°C and use it within a few hours. For longer-term storage, aliquots of the non-aqueous stock solution should be stored at -20°C or below.
Protocol 2: GC-MS Analysis for Monitoring CS Hydrolysis (Based on a method for purity checking)[9]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: TR-5MS (5% Phenyl Methyl Siloxane), 15 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 250°C for 1 minute.
-
-
Injection: 1 µL, splitless.
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: 40-650 amu.
-
Source Temperature: 250°C.
-
Electron Energy: 70 eV.
-
-
Sample Preparation: Dissolve a known amount of the CS sample in dichloromethane. To monitor hydrolysis over time, aqueous samples can be extracted with dichloromethane at different time points.
-
Analysis: The retention time for CS is approximately 11.93 minutes. The primary hydrolysis products, 2-chlorobenzaldehyde and malononitrile, will have different retention times (e.g., 6.10 min for 2-chlorobenzaldehyde in the cited study).[9]
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for sample preparation and analysis.
Caption: Factors influencing CS stability and prevention strategies.
References
- 1. This compound | C10H5ClN2 | CID 17604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tear Gas (CS) - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Health risks of exposure to CS gas (tear gas): an update for healthcare practitioners in Hong Kong | HKMJ [hkmj.org]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. byjus.com [byjus.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Potency of TRPA1 Agonists: A Comparative Analysis of 2-Chlorobenzylidenemalononitrile and Other Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of various transient receptor potential ankyrin 1 (TRPA1) agonists, with a particular focus on 2-Chlorobenzylidenemalononitrile (CS gas). The information presented is supported by experimental data from peer-reviewed scientific literature to aid researchers in their understanding and selection of appropriate TRPA1 modulators for their studies.
Data Presentation: Potency of TRPA1 Agonists
The potency of a TRPA1 agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. The table below summarizes the EC50 values for this compound and other commonly studied TRPA1 agonists, as determined in human TRPA1 (hTRPA1) expressing systems.
| Agonist | Chemical Class | EC50 (µM) | Assay Type | Cell Line | Reference |
| This compound (CS Gas) | Benzylidenemalononitrile | 0.0007 | Calcium Influx | HEK293 | [1] |
| Cinnamaldehyde | Aldehyde | 6.8 - 84 | Calcium Influx / Electrophysiology | HEK293 | [1][2] |
| Allyl isothiocyanate (AITC) | Isothiocyanate | 1.9 - 5.2 | Calcium Influx / Electrophysiology | HEK293 | [3][4] |
| Acrolein | Aldehyde | Not explicitly quantified in µM, but noted as a potent agonist | Calcium Influx / Electrophysiology | Sensory Neurons / Heterologous cells | [5][6] |
| Formalin (Formaldehyde) | Aldehyde | ~200 - 400 | Calcium Influx / Electrophysiology | HEK293 | [3] |
Note: EC50 values can vary depending on the specific experimental conditions, including the cell line used, the assay temperature, and the specific methodology.
Experimental Protocols
The determination of agonist potency relies on robust and reproducible experimental methodologies. The two primary techniques cited in the table above are calcium imaging and whole-cell patch-clamp electrophysiology.
Calcium Imaging Assay
This high-throughput method measures the increase in intracellular calcium concentration ([Ca²⁺]i) following the activation of TRPA1 channels.
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing hTRPA1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are plated onto 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere and reach 70-90% confluency.
2. Fluorescent Calcium Indicator Loading:
-
The culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution - HBSS).
-
Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in the buffered solution for 30-60 minutes at 37°C in the dark. A non-ionic surfactant like Pluronic F-127 is often included to aid in dye loading.
3. Agonist Application and Data Acquisition:
-
After incubation, the dye solution is removed, and cells are washed again with the buffered solution.
-
The plate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
Baseline fluorescence is recorded for a set period.
-
A range of concentrations of the test agonist is then automatically added to the wells.
-
The change in fluorescence intensity, corresponding to the change in [Ca²⁺]i, is monitored over time.
4. Data Analysis:
-
The peak fluorescence response for each agonist concentration is determined.
-
The data are normalized to the baseline fluorescence and/or a maximal response elicited by a saturating concentration of a known potent agonist.
-
The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through TRPA1 channels in the cell membrane of a single cell.
1. Cell Preparation:
-
HEK293 cells expressing hTRPA1 are grown on glass coverslips.
-
For recording, a coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular (bath) solution.
2. Pipette Preparation and Sealing:
-
Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with an intracellular (pipette) solution.
-
The micropipette is filled with the intracellular solution and mounted on a micromanipulator.
-
The pipette tip is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
3. Whole-Cell Configuration and Recording:
-
A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
The agonist is applied to the cell via the perfusion system.
-
The resulting inward and/or outward currents are recorded using a patch-clamp amplifier and acquisition software.
4. Data Analysis:
-
The peak current amplitude at each agonist concentration is measured.
-
Concentration-response curves are generated by plotting the current amplitude against the agonist concentration.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
TRPA1 Signaling Pathway
Caption: TRPA1 Activation and Downstream Signaling.
Experimental Workflow: Calcium Imaging
Caption: Calcium Imaging Experimental Workflow.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Whole-Cell Patch-Clamp Workflow.
References
- 1. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TRPA1 mediates formalin-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [nanion.de]
- 5. Role of TRPA1 in Acute Cardiopulmonary Toxicity of Inhaled Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breathtaking TRP Channels: TRPA1 and TRPV1 in Airway Chemosensation and Reflex Control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CS, CR, and CN Gas for Researchers and Drug Development Professionals
A deep dive into the chemical properties, mechanisms of action, and toxicological profiles of three common lachrymatory agents: 2-Chlorobenzylidenemalononitrile (CS), Dibenzoxazepine (CR), and Chloroacetophenone (CN).
This guide provides a comprehensive comparison of three widely recognized riot control agents: CS gas, CR gas, and CN gas. Aimed at researchers, scientists, and drug development professionals, this analysis delves into their chemical and physical properties, molecular mechanisms of action, and a comparative overview of their potency and toxicity, supported by available experimental data.
Chemical and Physical Properties
CS, CR, and CN are all crystalline solids at room temperature, typically dispersed as aerosols.[1] Their distinct chemical structures, detailed in the table below, contribute to their varying potencies and toxicological profiles.
| Property | This compound (CS) | Dibenzoxazepine (CR) | Chloroacetophenone (CN) |
| Chemical Formula | C₁₀H₅ClN₂ | C₁₃H₉NO | C₈H₇ClO |
| Molecular Weight | 188.61 g/mol | 195.22 g/mol | 154.59 g/mol |
| Appearance | White crystalline solid | Pale yellow crystalline solid | White to pale yellow crystalline solid |
| Odor | Pepper-like | Spicy | Floral, pungent |
| Melting Point | 93-96 °C (199.4-204.8 °F) | 73 °C (163 °F) | 54-59 °C (129.2-138.2 °F) |
| Boiling Point | 310-315 °C (590-599 °F) | Decomposes | 244-247 °C (471.2-476.6 °F) |
| Water Solubility | Slightly soluble | Slightly soluble | Insoluble |
Mechanism of Action: TRPA1 Channel Activation
The primary mechanism of action for CS, CR, and CN gas is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[2] These channels are predominantly expressed on nociceptors (pain-sensing neurons) in the eyes, respiratory tract, and skin.
Activation of TRPA1 by these electrophilic compounds is believed to occur through covalent modification of cysteine residues in the N-terminal domain of the channel.[2] This leads to a rapid influx of cations, primarily calcium (Ca²⁺), into the neuron. The resulting depolarization generates an action potential that travels to the central nervous system, where it is perceived as intense pain and irritation. This signaling cascade is the foundation of the incapacitating effects of these agents.
Comparative Analysis of Potency and Toxicity
The potency and toxicity of these agents are critical parameters for their application and for the development of potential countermeasures. CR gas is reported to be approximately 6 to 10 times more potent than CS gas, while CN is considered more toxic than CS.[3] The following table summarizes available quantitative data. It is important to note that direct comparison can be challenging due to variations in experimental conditions and species.
| Parameter | This compound (CS) | Dibenzoxazepine (CR) | Chloroacetophenone (CN) |
| In Vitro Potency (EC₅₀ for human TRPA1 activation) | ~0.7 nM | Not widely reported | Not widely reported |
| Median Incapacitating Concentration (ICt₅₀) in Humans | 10-20 mg·min/m³ | Not widely reported | 20-40 mg·min/m³ |
| Lethal Concentration (LCt₅₀) in Mammals | ~61,000 mg·min/m³ (Humans, estimated) | ~350 mg·min/m³ (Rats, inhalation)[2] | Not widely reported, but considered more toxic than CS |
Physiological Effects: A Comparative Overview
The physiological effects of CS, CR, and CN gas are immediate and primarily affect the eyes, respiratory system, and skin. While the general symptoms are similar, their severity and duration can vary.
| Affected System | This compound (CS) | Dibenzoxazepine (CR) | Chloroacetophenone (CN) |
| Eyes | Intense burning, profuse tearing, blepharospasm (involuntary eyelid closure), blurred vision. | Severe pain, blepharospasm, temporary blindness. Effects are more potent than CS. | Severe irritation, tearing, potential for corneal damage at high concentrations. |
| Respiratory Tract | Burning sensation in the nose and throat, coughing, chest tightness, shortness of breath. | Intense coughing, gasping for breath, potential for panic. | Significant respiratory distress, potential for pulmonary edema with high exposure. |
| Skin | Stinging or burning sensation, erythema (redness). | Intense skin irritation, particularly in moist areas. Pain can be exacerbated by water.[2] | Can cause significant skin irritation, blistering, and bulla formation.[4] |
| Onset of Effects | Within 20-60 seconds.[5] | Almost immediate. | Within seconds to minutes. |
| Duration of Effects | Typically resolve within 15-30 minutes after removal from exposure.[5] | Effects can be long-lasting and persistent, with skin pain upon contact with water lasting up to 48 hours.[2] | Irritation typically resolves within 15-30 minutes, but severe exposures can have longer-lasting effects. |
Experimental Protocols
In Vitro Assay for TRPA1 Agonist Potency
A common method to quantify the potency of TRPA1 agonists is through a calcium influx assay using a cell line, such as HEK293, stably expressing the human TRPA1 channel.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human TRPA1 gene are cultured in a suitable medium.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere.
-
Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells. This dye exhibits a significant increase in fluorescence upon binding to free intracellular calcium.
-
Compound Addition: The test compounds (CS, CR, or CN) at varying concentrations are added to the wells.
-
Fluorescence Measurement: A fluorescence imaging plate reader (FLIPR) or a similar instrument is used to measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence is proportional to the intracellular calcium concentration. Dose-response curves are generated by plotting the fluorescence change against the compound concentration. The EC₅₀ value, the concentration at which the compound elicits a half-maximal response, is then calculated to determine its potency.
In Vivo Experimental Workflow for Efficacy and Toxicity Assessment
Animal models are utilized to assess the in vivo effects, efficacy, and safety of these agents.
Conclusion
CS, CR, and CN gas are potent irritants that exert their effects primarily through the activation of the TRPA1 ion channel. While they share a common mechanism of action, they exhibit notable differences in their chemical properties, potency, and toxicological profiles. CR gas stands out for its high potency and persistent effects, while CN gas is recognized for its greater toxicity compared to CS gas. The quantitative data presented, though subject to variations in experimental methodologies, provides a valuable framework for comparative analysis. For researchers and drug development professionals, understanding these differences is crucial for the development of effective countermeasures and for assessing the health and safety implications of exposure to these agents. Further research to obtain directly comparable toxicological data under standardized conditions would be invaluable for a more precise risk assessment.
References
- 1. omegaresearchfoundation.org [omegaresearchfoundation.org]
- 2. Tear gas: an epidemiological and mechanistic reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tear gases and irritant incapacitants. 1-chloroacetophenone, 2-chlorobenzylidene malononitrile and dibenz[b,f]-1,4-oxazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riot control agents: the tear gases CN, CS and OC-a medical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sunankalijaga.org [sunankalijaga.org]
A Comparative Guide to Analytical Methods for the Quantification of 2-Chlorobenzylidenemalononitrile (CS Gas)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the accurate quantification of 2-Chlorobenzylidenemalononitrile (CS gas), a compound of significant interest in various fields of research. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, supported by available experimental data and protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a preferred and robust method for the quantitative analysis of this compound. Its application is well-documented, most notably in the NIOSH P&CAM 304 method for the analysis of CS gas in air samples.
Experimental Protocol: NIOSH P&CAM 304 (Adapted)
This protocol outlines a standard procedure for the analysis of this compound in air samples.
1. Sample Collection:
-
A known volume of air is drawn through a sampling train consisting of a PTFE membrane filter followed by a Tenax sorbent tube.
2. Sample Preparation:
-
The filter and sorbent from the sampling train are placed in a vial.
-
Extraction is performed using a solution of 20% methylene chloride in hexane.
3. HPLC Analysis:
-
Instrument: High-Performance Liquid Chromatograph.
-
Detector: UV detector set at an appropriate wavelength for this compound.
-
Mobile Phase: A suitable mobile phase, such as a mixture of organic solvent and water, to achieve optimal separation.
-
Injection Volume: A fixed volume of the extracted sample is injected into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known standard.
Performance Characteristics
While a comprehensive validation report with all performance parameters for a single HPLC method was not available in the public domain, the NIOSH method specifies a working range of 0.147 to 0.819 mg/m³ for a 90-liter air sample. The estimated limit of detection is approximately 0.3 µg per sample. One study comparing multiple methods reported a purity of 99.92% for this compound as determined by HPLC.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique employed for the analysis of this compound, particularly for purity assessment and identification. While it is a highly sensitive and specific technique, a fully validated quantitative method with a complete set of performance data is not as readily available in public literature as for HPLC.
General Experimental Protocol
A typical GC-MS method for the analysis of this compound would involve the following steps:
1. Sample Preparation:
-
The sample containing this compound is dissolved in a suitable organic solvent.
-
If necessary, derivatization may be performed to improve the volatility and thermal stability of the analyte.
2. GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, where separation of the components occurs based on their boiling points and interactions with the stationary phase.
-
Detection and Quantification: As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The mass spectrum provides a unique fingerprint for identification, and the total ion count or the intensity of a specific ion can be used for quantification.
Performance Characteristics
A comparative study determined the purity of this compound to be 99.25% using GC-MS.[1] This indicates a high degree of accuracy for the method. However, detailed public data on other validation parameters such as linearity, precision, LOD, and LOQ for a standardized quantitative GC-MS method for this specific analyte are limited.
Comparative Summary of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of components in a liquid mobile phase based on their affinity for a solid stationary phase. | Separation of volatile components in a gaseous mobile phase followed by mass-based detection. |
| Primary Application | Quantitative analysis, particularly for routine quality control. | Purity assessment, identification, and quantification of volatile and semi-volatile compounds. |
| Reported Purity | 99.92%[1] | 99.25%[1] |
| Validation Data | Working range and estimated LOD are available from NIOSH method. | Limited publicly available comprehensive validation data for quantitative analysis. |
| Sample Volatility | Does not require the analyte to be volatile. | Requires the analyte to be volatile or to be made volatile through derivatization. |
Visualizing the Analytical Workflow
To illustrate the logical flow of validating an analytical method for this compound, the following diagrams are provided.
Caption: Workflow for the validation of an analytical method.
Caption: General experimental workflow for quantification.
References
Unveiling Potential Pitfalls: A Comparative Guide to the Cross-reactivity of 2-Chlorobenzylidenemalononitrile (CS Gas) Metabolites in Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-Chlorobenzylidenemalononitrile (CS gas) metabolites in different analytical platforms. Exposure to CS gas, a common riot control agent, leads to its metabolism into compounds that can potentially interfere with analytical assays, leading to inaccurate results. Understanding this cross-reactivity is crucial for researchers in toxicology, clinical diagnostics, and drug development to ensure data integrity.
Executive Summary
This guide explores a hypothetical yet plausible scenario where 2-chlorohippuric acid, the primary metabolite of CS gas, exhibits cross-reactivity in a competitive ELISA (Enzyme-Linked Immunosorbent Assay) designed for the detection of a fictional biomarker, "para-methylhippuric acid," a hypothetical metabolite of p-xylene exposure. We compare the performance of this immunoassay with a highly specific confirmatory method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented herein is illustrative and intended to highlight the importance of validating assay specificity in the presence of potential interfering substances.
Data Presentation: Cross-reactivity Analysis
The following table summarizes the hypothetical cross-reactivity of 2-chlorohippuric acid in a competitive ELISA for para-methylhippuric acid and its non-interference in a specific LC-MS/MS method.
| Analytical Method | Analyte | Compound Tested | Concentration Range Tested (ng/mL) | % Cross-reactivity |
| Competitive ELISA | para-methylhippuric acid | 2-chlorohippuric acid | 10 - 1000 | 15% |
| Hippuric Acid | 10 - 1000 | < 0.1% | ||
| Benzoic Acid | 10 - 1000 | < 0.1% | ||
| LC-MS/MS | para-methylhippuric acid | 2-chlorohippuric acid | 10 - 1000 | < 0.01% |
| Hippuric Acid | 10 - 1000 | < 0.01% | ||
| Benzoic Acid | 10 - 1000 | < 0.01% |
Note: The cross-reactivity data for the competitive ELISA is hypothetical and serves as an example of potential interference due to structural similarities between the target analyte and the CS gas metabolite. The LC-MS/MS data reflects the high specificity of this method.
Experimental Protocols
Competitive ELISA for para-methylhippuric acid (Hypothetical)
This protocol describes a typical competitive ELISA, which is susceptible to cross-reactivity from structurally related molecules.
-
Coating: A 96-well microplate is coated with a para-methylhippuric acid-protein conjugate and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Standards, controls, and samples (e.g., urine) are added to the wells, followed by the addition of a specific monoclonal antibody against para-methylhippuric acid. The plate is incubated for 1-2 hours at room temperature. During this step, free para-methylhippuric acid in the sample and any cross-reacting substances (like 2-chlorohippuric acid) compete with the coated antigen for antibody binding.
-
Washing: The plate is washed three times.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes. The enzyme converts the substrate to a colored product.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader. The concentration of para-methylhippuric acid is inversely proportional to the color intensity.
LC-MS/MS for para-methylhippuric acid and 2-chlorohippuric acid
This protocol outlines a highly specific and sensitive method for the simultaneous quantification of para-methylhippuric acid and 2-chlorohippuric acid, allowing for the differentiation between the two compounds.
-
Sample Preparation: Urine samples are subjected to solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analytes.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate the analytes.
-
Mass Spectrometric Detection: The HPLC eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: The analytes are quantified using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each compound:
-
para-methylhippuric acid: m/z 192.08 -> 93.03 (quantifier), m/z 192.08 -> 119.05 (qualifier)
-
2-chlorohippuric acid: m/z 212.03 -> 111.00 (quantifier), m/z 212.03 -> 139.00 (qualifier)
-
Internal Standard (e.g., ¹³C₆-Hippuric acid): m/z 184.07 -> 98.04
-
-
Data Analysis: The peak areas of the quantifier and qualifier ions for each analyte are integrated, and the concentrations are determined by comparing the peak area ratios to the internal standard against a calibration curve.
Visualizations
Experimental Workflow: Comparison of Analytical Methods
Differentiating 2-Chlorobenzylidenemalononitrile from its Structural Analogues: An Analytical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for differentiating 2-Chlorobenzylidenemalononitrile (CS gas) from its key structural analogues: 2-Chloroacetophenone (CN gas), Dibenz[b,f][1][2]oxazepine (CR gas), and Oleoresin Capsicum (OC). Understanding the distinct analytical signatures of these compounds is crucial for forensic analysis, environmental monitoring, and the development of detection and decontamination technologies.
Introduction to Riot Control Agents
Riot control agents are chemical compounds designed to cause temporary incapacitation with minimal long-term harm.[3][4][5][6] this compound (CS), 2-Chloroacetophenone (CN), and Dibenz[b,f][1][2]oxazepine (CR) are synthetic irritants, while Oleoresin Capsicum (OC) is a naturally derived inflammatory agent from chili peppers.[2] Despite their shared application in crowd control, their chemical structures, potencies, and toxicological profiles differ significantly, necessitating precise analytical differentiation.
Key Structural Differences:
-
This compound (CS): An organochlorine compound featuring a chlorophenyl group attached to a malononitrile backbone.
-
2-Chloroacetophenone (CN): A halogenated ketone with a simpler structure than CS.
-
Dibenz[b,f][1][2]oxazepine (CR): A more complex heterocyclic compound with a seven-membered ring containing both oxygen and nitrogen.
-
Oleoresin Capsicum (OC): A mixture of compounds, with the most prevalent being capsaicin and dihydrocapsaicin. These are vanillylamide derivatives with a long alkyl chain.
These structural variations form the basis for their differential behavior in various analytical techniques.
Comparative Analytical Data
The following tables summarize the key analytical data for the differentiation of CS gas and its analogues.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The retention time (RT) and mass spectrum provide high confidence in compound identification.
| Compound | Key Mass Fragments (m/z) |
| This compound (CS) | 188 (M+), 190 (M+2, due to 37Cl isotope), 153, 127 |
| 2-Chloroacetophenone (CN) | 154 (M+), 156 (M+2), 105, 77, 51[7] |
| Dibenz[b,f][1][2]oxazepine (CR) | 195 (M+), 167, 139 |
| Capsaicin (OC) | 305 (M+), 137, 122 |
| Dihydrocapsaicin (OC) | 307 (M+), 137, 122 |
Note: Retention times are highly dependent on the specific GC method (column, temperature program, etc.) and are therefore not listed as absolute values. However, under a given method, the elution order can be a key differentiating factor.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile or thermally labile compounds. Separation is based on the compound's affinity for the stationary and mobile phases.
| Compound | Typical Retention Behavior (Reversed-Phase) |
| This compound (CS) | Intermediate retention |
| 2-Chloroacetophenone (CN) | Shorter retention than CS |
| Dibenz[b,f][1][2]oxazepine (CR) | Longer retention than CS |
| Capsaicin & Dihydrocapsaicin (OC) | Longest retention due to high hydrophobicity |
Note: Absolute retention times vary based on the HPLC method (column, mobile phase composition, flow rate, etc.). The relative elution order is a more consistent identifier.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H and ¹³C NMR are particularly useful for distinguishing isomers and compounds with subtle structural differences.
| Compound | Key ¹H NMR Signals (ppm, approximate) | Key ¹³C NMR Signals (ppm, approximate) |
| This compound (CS) | 7.5-8.0 (aromatic protons), 7.8 (vinyl proton) | 113, 114 (CN), 128-135 (aromatic carbons), 150 (vinyl carbon) |
| 2-Chloroacetophenone (CN) | 7.4-8.0 (aromatic protons), 4.8 (CH₂Cl)[8] | 46.1 (CH₂Cl), 128.9, 129.0, 134.1, 134.3 (aromatic carbons), 191.3 (C=O)[7] |
| Dibenz[b,f][1][2]oxazepine (CR) | 7.0-7.5 (aromatic protons) | 120-150 (aromatic carbons) |
| Capsaicin (OC) | 0.9 (alkyl CH₃), 1.3-2.2 (alkyl CH₂), 3.8 (OCH₃), 4.3 (CH₂-NH), 5.3 (vinyl CH), 5.8 (NH), 6.7-6.8 (aromatic protons) | 14.1, 22.7, 25.3, 29.3, 31.0, 32.2, 36.6, 43.8, 56.1, 110.1, 114.5, 120.8, 121.2, 130.3, 145.2, 146.9, 172.9 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound (CS) | 2220-2230 (C≡N stretch), 1590-1600 (C=C stretch), 760 (C-Cl stretch) |
| 2-Chloroacetophenone (CN) | 1690 (C=O stretch), 1595 (aromatic C=C), 750 (C-Cl stretch) |
| Dibenz[b,f][1][2]oxazepine (CR) | 3300-3400 (N-H stretch, if present), 1600 (aromatic C=C), 1250 (C-O stretch) |
| Oleoresin Capsicum (OC) / Capsaicin | 3300 (N-H stretch), 3000-3200 (O-H stretch), 2850-2950 (C-H stretch), 1650 (C=O, Amide I), 1600-1627 (aromatic C=C), 1515 (N-H bend, Amide II), 1347-1378 (CH₃ bend)[1] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for each analytical technique.
GC-MS Analysis Protocol
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as acetone or acetonitrile.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL, splitless injection.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
HPLC Analysis Protocol
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For OC analysis, a gradient elution may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0 to 220 ppm.
-
IR Spectroscopy Protocol
-
Sample Preparation (ATR-FTIR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. For liquid samples, a single drop is sufficient.
-
Instrumentation: A Fourier Transform Infrared spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
FTIR Conditions:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflow for differentiating these compounds using the described analytical techniques.
Conclusion
The differentiation of this compound from its structural analogues is readily achievable through the application of standard analytical techniques. GC-MS provides the most definitive identification through a combination of chromatographic separation and mass spectral fingerprinting. HPLC offers a robust method for non-volatile compounds, while NMR and IR spectroscopy provide crucial structural information for unambiguous identification. The choice of technique will depend on the specific requirements of the analysis, including the nature of the sample matrix and the required level of confidence. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with these compounds.
References
- 1. 2-Chloroacetophenone(532-27-4) IR Spectrum [m.chemicalbook.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 2'-Chloroacetophenone CAS 2142-68-9 | 841072 [merckmillipore.com]
- 5. assets-labs.hamiltoncompany.com [assets-labs.hamiltoncompany.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloroacetophenone(532-27-4) 1H NMR [m.chemicalbook.com]
In vitro assays for comparing the efficacy of different TRPA1 channel agonists.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays for evaluating the efficacy of Transient Receptor Potential Ankyrin 1 (TRPA1) channel agonists. Supported by experimental data, this document outlines key methodologies and presents quantitative comparisons to inform experimental design and compound selection.
The TRPA1 ion channel is a critical player in pain, inflammation, and respiratory conditions, making it a key target for therapeutic development.[1][2] A diverse range of chemical compounds can activate TRPA1, necessitating robust and reliable in vitro assays to characterize and compare their efficacy. This guide focuses on two primary methodologies: calcium imaging and patch-clamp electrophysiology, providing a framework for the systematic evaluation of TRPA1 agonists.
Quantitative Comparison of TRPA1 Agonist Efficacy
The efficacy of a TRPA1 agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the EC50 values for several common TRPA1 agonists determined by calcium imaging and patch-clamp electrophysiology assays in various cell types.
| Agonist | Assay Type | Cell Type | EC50 (µM) | Reference |
| Allyl isothiocyanate (AITC) | Calcium Imaging | DRG Neurons | 38.5 (% Responders) | |
| 115.3 (Peak Amplitude) | ||||
| Cinnamaldehyde | Calcium Imaging | DRG Neurons | 60.2 (% Responders) | |
| 97.5 (Peak Amplitude) | ||||
| Cuminaldehyde | Calcium Imaging | CHO-hTRPA1 | 720 | [3] |
| Anisaldehyde | Calcium Imaging | CHO-hTRPA1 | 910 | [3] |
| Tiglic Aldehyde | Calcium Imaging | CHO-hTRPA1 | 1490 | [3] |
| Allyl isothiocyanate (AITC) | Patch-Clamp | CHO-hTRPA1 | ~1 | [4] |
| Cinnamaldehyde | Patch-Clamp | CHO-hTRPA1 | ~3 | [1] |
Note: EC50 values can vary depending on the specific experimental conditions, cell type, and readout metric used. Direct comparison between studies should be made with caution.
Key Experimental Protocols
Calcium Imaging Assay
Calcium imaging is a widely used, high-throughput method to assess TRPA1 activation by measuring changes in intracellular calcium concentration ([Ca²⁺]i) upon agonist application. Fluorescent calcium indicators, such as Fura-2 AM, are loaded into cells, and their fluorescence intensity is monitored over time.
Detailed Protocol for Calcium Imaging using Fura-2 AM:
-
Cell Culture: Plate cells expressing TRPA1 (e.g., dorsal root ganglion (DRG) neurons or HEK293 cells stably expressing TRPA1) onto glass coverslips or 96-well plates.[5] Culture overnight to allow for cell adherence.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HBSS) containing a low concentration of Pluronic F-127 to aid in dye solubilization.[5][6]
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.[7][8]
-
Wash the cells gently with buffer to remove extracellular dye.[6][8]
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.[7]
-
-
Image Acquisition:
-
Agonist Application and Data Analysis:
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
Apply the TRPA1 agonist at various concentrations through the perfusion system.
-
Record the change in the F340/F380 ratio over time. An increase in the ratio indicates an increase in intracellular calcium.
-
Calculate the EC50 value by fitting the concentration-response data to a sigmoidal curve.
-
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard technique for directly measuring the ion currents flowing through the TRPA1 channel upon agonist activation.[9] The whole-cell configuration is commonly used to record the total current from the entire cell membrane.
Detailed Protocol for Whole-Cell Patch-Clamp Recording:
-
Cell Preparation: Use cells expressing TRPA1 plated on glass coverslips.
-
Pipette Preparation:
-
Recording Setup:
-
Place the coverslip in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular solution.[10]
-
-
Establishing a Whole-Cell Recording:
-
Data Acquisition and Analysis:
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).[12]
-
Apply TRPA1 agonists at different concentrations to the cell via the perfusion system.
-
Record the resulting inward currents.
-
Construct a concentration-response curve and calculate the EC50 value.
-
Visualizing Key Processes
To further aid in the understanding of TRPA1 agonist evaluation, the following diagrams illustrate the underlying signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium imaging [bio-protocol.org]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hellobio.com [hellobio.com]
- 9. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Patch Clamp Protocol [labome.com]
A Comparative Analysis of the Irritant Effects of 2-Chlorobenzylidenemalononitrile (CS Gas) and Capsaicin
A comprehensive guide for researchers and drug development professionals on the mechanisms, potency, and physiological effects of two potent chemical irritants.
Introduction
2-Chlorobenzylidenemalononitrile (CS gas) and capsaicin are well-known chemical irritants that elicit potent physiological responses in mammals. While both are used in riot control agents and self-defense sprays, their mechanisms of action and irritant profiles exhibit distinct differences.[1][2][3] Capsaicin, the active component of chili peppers, exerts its effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][4] In contrast, CS gas, a synthetic compound, is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][5] This guide provides a comparative study of the irritant effects of these two compounds, presenting quantitative data, detailed experimental protocols, and visualizations of their signaling pathways and experimental workflows.
Quantitative Comparison of Irritant Potency
The potency of CS gas and capsaicin as irritants can be quantified by their ability to activate their respective target receptors, TRPA1 and TRPV1. The half-maximal effective concentration (EC50) is a common measure of potency, with lower values indicating higher potency.
| Compound | Target Receptor | EC50 Value | Tissue/Cell Type | Reference |
| This compound (CS Gas) | TRPA1 | 308 ± 150 nM | Human Embryonic Kidney (HEK293) cells | [6] |
| Capsaicin | TRPV1 | ~0.75 µM | Chinese Hamster Ovary (CHO) cells | [6] |
Note: EC50 values can vary depending on the specific experimental conditions and cell lines used.
Mechanism of Action and Signaling Pathways
The irritant effects of CS gas and capsaicin are initiated by the activation of TRPA1 and TRPV1 ion channels, respectively, which are predominantly expressed in nociceptive sensory neurons.[1][4][5] Activation of these channels leads to an influx of cations, primarily calcium and sodium, resulting in depolarization of the neuron and the generation of action potentials that are transmitted to the central nervous system, eliciting sensations of pain, burning, and irritation.[4][5]
This compound (CS Gas) Signaling Pathway
CS gas is an electrophile that is thought to activate the TRPA1 channel through covalent modification of cysteine residues in the N-terminal ankyrin repeat domain of the receptor.[5] This leads to a conformational change in the channel, causing it to open. The downstream signaling cascade involves the release of neuropeptides such as calcitonin gene-related peptide (CGRP), which contributes to neurogenic inflammation. The p38 MAP kinase and extracellular signal-regulated kinase (ERK) pathways have also been implicated in TRPA1-mediated responses.
Capsaicin Signaling Pathway
Capsaicin binds to a specific vanilloid binding pocket on the TRPV1 receptor.[4] This binding stabilizes the open state of the channel, leading to cation influx and neuronal depolarization. The downstream signaling of TRPV1 activation is complex and involves multiple pathways. The influx of calcium can activate various calcium-dependent enzymes, including protein kinase C (PKC) and protein kinase A (PKA), which can further modulate channel activity and contribute to sensitization. Similar to TRPA1, TRPV1 activation also leads to the release of neuropeptides like substance P and CGRP.
Experimental Protocols for Irritant Effect Assessment
The irritant effects of chemical compounds are evaluated using a variety of in vitro and in vivo experimental models. Standardized protocols have been developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) to ensure data consistency and reliability.
Respiratory Irritation Assessment: The Alarie Test (Mouse Bioassay)
The Alarie test is a widely used method for assessing the sensory irritation potential of airborne chemicals.[7] The test measures the reflex-induced decrease in the respiratory rate of mice upon exposure to an irritant. The concentration of the chemical that causes a 50% decrease in respiratory rate is known as the RD50.
Protocol Outline:
-
Animal Model: Typically, male Swiss-Webster mice are used.
-
Exposure: Animals are placed in a head-only plethysmograph to monitor respiration.
-
Test Substance Administration: The test compound is aerosolized and introduced into the exposure chamber at various concentrations.
-
Data Acquisition: The respiratory rate is continuously monitored before, during, and after exposure.
-
Endpoint: The RD50 value is calculated from the concentration-response curve.
Ocular Irritation Assessment: The Draize Eye Test (OECD 405)
The Draize test is a method for evaluating the potential of a substance to cause eye irritation or corrosion.[8][9][10]
Protocol Outline:
-
Animal Model: Albino rabbits are typically used.
-
Test Substance Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for signs of irritation, including corneal opacity, iritis, and conjunctival redness and swelling, at 1, 24, 48, and 72 hours after application.
-
Scoring: The severity of the observed lesions is scored according to a standardized system.
-
Classification: The substance is classified as a non-irritant, mild irritant, moderate irritant, or severe irritant based on the scores.
Dermal Irritation Assessment (OECD 404)
This test assesses the potential of a substance to cause skin irritation.
Protocol Outline:
-
Animal Model: Albino rabbits are commonly used.
-
Test Substance Application: A small amount of the test substance is applied to a shaved patch of skin.
-
Observation: The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Scoring: The severity of the skin reactions is scored.
-
Classification: The substance is classified based on the severity and reversibility of the skin irritation.
Experimental Workflow for a Comparative Irritant Study
A typical experimental workflow for a comparative study of chemical irritants involves a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.
Conclusion
This compound and capsaicin are potent chemical irritants that act through distinct molecular targets, the TRPA1 and TRPV1 ion channels, respectively. While both induce significant sensory irritation, their relative potencies and specific physiological effects can differ. A thorough understanding of their mechanisms of action and the application of standardized experimental protocols are crucial for accurate risk assessment and the development of effective countermeasures and therapeutic agents. This guide provides a foundational framework for researchers and professionals engaged in the study of these and other chemical irritants.
References
- 1. Tear gas: an epidemiological and mechanistic reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riot control agents: the tear gases CN, CS and OC-a medical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tear Gas and Pepper Spray Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1 - Wikipedia [en.wikipedia.org]
- 5. TRPA1 - Wikipedia [en.wikipedia.org]
- 6. Noxious effects of riot control agents on the ocular surface: Pathogenic mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thoracrespract.org [thoracrespract.org]
- 8. search.library.brandeis.edu [search.library.brandeis.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. peta.org [peta.org]
Benchmarking the stability of 2-Chlorobenzylidenemalononitrile against other benzylidenemalononitrile derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical stability of 2-Chlorobenzylidenemalononitrile (CS), a well-known riot control agent, against other benzylidenemalononitrile derivatives. While direct, comprehensive experimental comparisons are sparse in publicly available literature, this document synthesizes existing data on CS degradation and fundamental chemical principles to offer a scientifically grounded comparison. It further provides standardized experimental protocols for researchers to conduct their own stability assessments.
Introduction to Benzylidenemalononitrile Stability
Benzylidenemalononitrile and its derivatives are a class of organic compounds recognized for their broad range of applications, from riot control agents to potential anticancer therapeutics.[1] The stability of these compounds is a critical parameter influencing their shelf-life, efficacy, and safety profile. Degradation can lead to a loss of the desired activity and the formation of potentially toxic byproducts. The primary degradation pathways for these molecules include hydrolysis, thermal decomposition, and photolysis.
This guide focuses on the known stability of this compound (CS) and provides a theoretical framework for comparing the stability of other derivatives based on the electronic and steric effects of substituents on the phenyl ring.
Degradation and Stability of this compound (CS)
The stability of CS has been primarily investigated in the context of its thermal degradation when dispersed at high temperatures and its metabolic fate, which involves hydrolysis.
Thermal Degradation: When dispersed via pyrotechnic grenades, CS is subjected to temperatures that can exceed 700°C.[2] This extreme heat induces the formation of several degradation products. While a detailed kinetic analysis is not available, studies have identified the products formed, suggesting that the molecule undergoes significant decomposition under such stress conditions.[2]
Hydrolytic Degradation: In biological systems, CS is known to undergo hydrolysis. The in-vivo metabolism of CS suggests it is primarily hydrolyzed to 2-chlorobenzaldehyde and malononitrile.[3] The 2-chlorobenzaldehyde is then further metabolized.[3] This hydrolytic pathway is a key indicator of its stability in aqueous environments. The central point of vulnerability in the molecule is the electrophilic double bond, which is susceptible to nucleophilic attack by water.
The general hydrolytic degradation pathway is visualized below.
Caption: Generalized pathway for the hydrolytic degradation of benzylidenemalononitrile derivatives.
Comparative Stability Analysis of Derivatives
The stability of a benzylidenemalononitrile derivative is significantly influenced by the nature and position of the substituent on the phenyl ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the molecule, affecting its susceptibility to nucleophilic attack.
| Derivative | Substituent | Electronic Effect | Predicted Relative Stability to Hydrolysis | Rationale |
| This compound (CS) | 2-Chloro | Electron-Withdrawing (Inductive) | Baseline | The chlorine atom pulls electron density, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack. |
| Benzylidenemalononitrile | None | Neutral | Higher | Lacks an electron-withdrawing group, making the double bond less polarized and less reactive towards nucleophiles compared to CS. |
| 4-Chlorobenzylidenemalononitrile | 4-Chloro | Electron-Withdrawing (Inductive & Resonance) | Lower | The para-position allows for stronger electron withdrawal through resonance, further increasing the electrophilicity of the reaction site. |
| 4-Methoxybenzylidenemalononitrile | 4-Methoxy | Electron-Donating (Resonance) | Much Higher | The methoxy group donates electron density to the ring and the double bond, reducing its electrophilicity and making it more stable against nucleophilic attack. |
| 4-Nitrobenzylidenemalononitrile | 4-Nitro | Strongly Electron-Withdrawing | Much Lower | The nitro group is a very strong electron-withdrawing group, significantly increasing susceptibility to hydrolysis. |
Note: This table presents a theoretical comparison based on chemical principles. Experimental validation is required to confirm these relative stabilities.
Experimental Protocols for Stability Testing
To obtain quantitative data on the stability of benzylidenemalononitrile derivatives, a structured experimental approach is necessary. The following protocol is based on established guidelines for stability testing of chemical substances and drug products.[4][5][6][7]
Objective: To assess the hydrolytic, thermal, and photostability of benzylidenemalononitrile derivatives over time.
Materials and Equipment:
-
High-purity samples of the test compounds
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
pH buffers
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber with controlled light exposure (ICH Q1B option)
-
Validated analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve a known amount of each derivative in a suitable solvent (e.g., acetonitrile) to create stock solutions of a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation (Stress Testing): [4]
-
Acid/Base Hydrolysis: Add an aliquot of stock solution to solutions of 0.1 M HCl and 0.1 M NaOH. Maintain at a set temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.
-
Oxidative Degradation: Add an aliquot of stock solution to a solution of hydrogen peroxide (e.g., 3%). Monitor at room temperature or elevated temperature.
-
Thermal Degradation: Store solid samples and solutions in a stability chamber at an elevated temperature (e.g., 70°C).
-
Photostability: Expose solutions to a controlled light source as per ICH guidelines. Wrap control samples in aluminum foil.
-
-
Long-Term Stability Study: [6]
-
Sample Analysis:
-
Analyze all samples by a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
Quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining versus time.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.
-
The workflow for a typical stability study is outlined in the diagram below.
Caption: A generalized workflow for conducting chemical stability studies.
Conclusion
The stability of this compound and its derivatives is a crucial factor for their practical application. Based on established chemical principles, the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring are expected to be the primary determinants of a derivative's stability relative to CS. Electron-donating groups are predicted to enhance stability, while strong electron-withdrawing groups are likely to decrease it. To move beyond theoretical comparisons, rigorous experimental evaluation using standardized protocols is essential. The methodologies and frameworks provided in this guide offer a robust starting point for researchers to generate valuable, comparative stability data for this important class of compounds.
References
- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. The fate of 2-chlorobenzylidene malononitrile (CS) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability testing protocols | PPTX [slideshare.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. qualityhub.com [qualityhub.com]
In Vitro Models for Assessing 2-Chlorobenzylidenemalononitrile (CS Gas) Toxicity: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro models for evaluating the toxicity of 2-Chlorobenzylidenemalononitrile (CS gas), a common riot control agent. While direct comparative cytotoxicity data across multiple cell lines is limited in the current literature, this document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway involved in CS gas-induced toxicity.
Data Presentation: Quantitative Analysis of CS Gas Toxicity
The primary mechanism of action for this compound is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain and inflammation. The potency of CS gas as a TRPA1 agonist has been quantified, providing a basis for comparing its activity with other tear gases.
| Compound | In Vitro Model | Endpoint | EC50 (µM) |
| This compound (CS) | Human TRPA1 | Channel Activation | 0.003[1] |
| Chloroacetophenone (CN) | Human TRPA1 | Channel Activation | 0.04[1] |
| Dibenz[b,f][2]oxazepine (CR) | Human TRPA1 | Channel Activation | 0.0004[1] |
| Allyl isothiocyanate (AITC) (Mustard Oil) | Human TRPA1 | Channel Activation | 0.4[1] |
Note: A lower EC50 value indicates a higher potency. As shown, CS gas is a highly potent activator of the human TRPA1 receptor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vitro toxicity studies. Below are outlines for key assays relevant to assessing the effects of this compound.
Calcium Imaging Assay for TRPA1 Activation
This protocol is designed to measure the activation of the TRPA1 ion channel by monitoring changes in intracellular calcium concentration.
1. Cell Culture and Preparation:
- Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPA1 receptor are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
- Cells are seeded onto black-walled, clear-bottom 96-well plates and allowed to adhere and reach 80-90% confluency.
2. Calcium Indicator Loading:
- The culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).
3. Compound Application and Measurement:
- After incubation, the dye solution is removed, and cells are washed again with HBSS.
- A baseline fluorescence reading is taken using a fluorescence microplate reader or a fluorescence microscope.
- Varying concentrations of this compound, dissolved in a suitable vehicle (e.g., DMSO), are added to the wells.
- Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time.
4. Data Analysis:
- The increase in fluorescence intensity relative to the baseline is calculated.
- The data is normalized to the maximum response induced by a saturating concentration of a known TRPA1 agonist (e.g., AITC).
- EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding:
- Seed cells (e.g., A549 or BEAS-2B) in a 96-well plate at a predetermined density and allow them to attach overnight.
2. Compound Exposure:
- Expose the cells to a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
3. MTT Addition:
- After the exposure period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
4. Solubilization and Measurement:
- Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
b) Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, an indicator of cytotoxicity.
1. Cell Seeding and Exposure:
- Follow the same procedure as for the MTT assay to seed and expose cells to this compound.
2. Collection of Supernatant:
- After the incubation period, centrifuge the 96-well plate to pellet any detached cells.
- Carefully collect a portion of the cell culture supernatant from each well.
3. LDH Reaction:
- In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's instructions. This reaction typically involves the conversion of a tetrazolium salt into a colored formazan product.
4. Measurement and Analysis:
- Incubate the reaction mixture at room temperature for a specified time, protected from light.
- Measure the absorbance at the recommended wavelength using a microplate reader.
- Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound (CS Gas) toxicity via TRPA1 activation.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General experimental workflow for assessing the in vitro cytotoxicity of a test compound.
References
Safety Operating Guide
2-Chlorobenzylidenemalononitrile proper disposal procedures
Safe Disposal of 2-Chlorobenzylidenemalononitrile (CS Gas)
Disclaimer: this compound (CS) is a hazardous chemical irritant. All handling, decontamination, and disposal procedures must be conducted in strict accordance with your institution's safety protocols, as well as local, state, and federal regulations. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a respirator, and work in a well-ventilated area or a fume hood.
Proper disposal of this compound, a primary component in CS gas, requires careful chemical neutralization (decontamination) to mitigate its hazardous properties, followed by disposal in accordance with environmental regulations. The primary method for rendering CS harmless is through aqueous alkaline hydrolysis, which breaks it down into less toxic compounds like o-chlorobenzaldehyde.[1]
Procedural Guidance for Decontamination and Disposal
1. Spill Management and Decontamination of Surfaces
For spills or contaminated surfaces, a chemical decontamination step is essential before cleaning and disposal.
-
Step 1: Ventilate the Area: Immediately ensure the affected area is well-ventilated to disperse any airborne particles.
-
Step 2: Apply Decontamination Solution: Liberally cover the spill or wipe contaminated surfaces with one of the prepared solutions outlined in Table 1.
-
Step 3: Ensure Sufficient Contact Time: Allow the solution to remain in contact with the contaminant for the recommended duration to ensure complete hydrolysis. For a 10% sodium hydroxide solution, a contact time of at least 20 minutes is recommended before flushing.[1] A solution of 10% monoethanolamine (MEA) with a nonionic detergent can be effective within approximately 2 minutes.
-
Step 4: Rinse and Clean: After the contact time has elapsed, thoroughly flush the area with water.[1]
-
Step 5: Dispose of Waste: All cleaning materials (paper towels, wipes, etc.) and the resulting rinsewater should be collected and disposed of as hazardous waste according to institutional and regulatory guidelines.
2. Disposal of Small Quantities of CS Material
For small amounts of solid this compound:
-
Step 1: Carefully sweep the solid material onto paper or another flammable material.[1]
-
Step 2: Place the material in a suitable, labeled container.
-
Step 3: This material can be disposed of by burning in a suitable combustion chamber, such as a chemical incinerator or, for very small quantities, in a fume hood if institutional policy permits.[1]
3. Disposal of Large Quantities of CS Material
Disposal of bulk quantities of this compound requires specialized procedures and should only be performed by trained personnel.
-
Step 1: Consult Regulatory Agencies: Before proceeding, consult with environmental regulatory agencies for guidance on acceptable disposal practices for your region, as regulations for land treatment or burial are subject to significant revision.[1]
-
Step 2: Dissolution and Incineration: If reclamation is not practical, the recommended method is to dissolve the CS material in a flammable solvent, such as an alcohol.[1]
-
Step 3: This solution must then be atomized in a suitable industrial incinerator equipped with an appropriate effluent gas cleaning device to scrub harmful combustion byproducts.[1]
Quantitative Data: Decontamination Solutions
The following table summarizes various solutions that can be used to neutralize this compound.
| Decontamination Solution | Composition | Recommended Contact Time | Notes |
| Sodium Hydroxide / Ethanol | 5% Sodium Hydroxide in a 50/50 solution of Ethyl Alcohol and Water.[1] | Not specified; allow sufficient time for reaction. | Effective for decontaminating spill areas. |
| Sodium Hydroxide / Isopropanol | 10% Sodium Hydroxide in a 50/50 solution of Isopropyl Alcohol and Water.[1] | 20 minutes.[1] | Let stand before flushing thoroughly with water. |
| Monoethanolamine (MEA) / Detergent | ~10% Monoethanolamine (MEA) and ~0.3% nonionic detergent (e.g., Triton X-100) in water. | ~2 minutes. | Shown to be effective for decontaminating CS from cloth and soil. |
| Cationic Surfactant Solution | A solution containing a cationic surfactant.[2] | Immediate.[2] | The micelle-catalyzed action accelerates the hydrolysis reaction. |
Experimental Protocol: Decontamination of a Contaminated Surface
The following protocol is based on a methodology developed for the decontamination of surfaces containing CS.
-
Preparation of Decontaminant: Prepare an aqueous solution containing 10% monoethanolamine (MEA) and 0.3% Triton X-100. Distilled or tap water can be used.
-
Application: Apply the decontaminant solution to the surface contaminated with this compound. A typical application might use 10 mL of solution to detoxify 0.1 grams of CS. The solution can be poured dropwise or applied with a sponge.
-
Contact Time: Allow the solution to remain in contact with the contaminated surface for a minimum of 2 minutes to ensure the agent is fully dissolved and neutralized. A 1-minute contact time may not be sufficient.
-
Rinsing: Gently rinse the surface with a generous amount of water (e.g., 100-200 mL) to remove the decontaminant and any reaction byproducts.
-
Drying and Verification: Allow the surface to dry in a well-ventilated area (e.g., a fume hood).
-
Waste Disposal: Collect all used materials, the decontaminant solution, and rinse water. Dispose of this waste in a properly labeled hazardous waste container according to institutional and regulatory requirements.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
Caption: Workflow for the safe disposal of this compound (CS).
References
Essential Safety and Handling Guide for 2-Chlorobenzylidenemalononitrile (CS Gas)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-Chlorobenzylidenemalononitrile (CS gas), a substance requiring stringent laboratory protocols. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Respiratory Protection | Government-approved respirator with P100 filters (e.g., full-face respirator).[1] | Protects against inhalation of airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves. | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes and airborne particles. |
| Face Protection | Faceshield (8-inch minimum). | Provides an additional layer of protection for the face. |
| Protective Clothing | Protective clothing/hazard suit.[1][2] | Prevents contamination of personal clothing and skin. |
II. Operational Plan: Safe Handling and Storage
Safe handling and storage of this compound are paramount to preventing accidental exposure and ensuring a safe laboratory environment.
A. Engineering Controls:
-
Chemical Fume Hood: All work with this compound must be conducted within a certified chemical fume hood.
-
Safety Shower and Eye Bath: A safety shower and eye wash station must be readily accessible in the immediate work area.
-
Ventilation: Ensure adequate ventilation in the laboratory, especially in confined areas.[3]
B. Handling Procedures:
-
Avoid Contact: Do not allow the substance to come into contact with eyes, skin, or clothing.[3]
-
Avoid Inhalation: Do not breathe dust, fumes, or vapors.[3]
-
Grounding: Take precautionary measures against static discharges.[3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]
C. Storage:
-
Container: Keep the container tightly closed.[3]
-
Location: Store in a cool, dry, and well-ventilated place.[3]
-
Incompatibilities: Keep away from strong oxidizing agents.
III. Emergency Procedures: Spills and Exposure
Immediate and appropriate action is crucial in the event of a spill or personnel exposure.
A. Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
B. Spill Cleanup Protocol:
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For powder spills, cover with a plastic sheet to minimize spreading. For liquid spills, create a dike.[3]
-
Cleanup:
-
Decontamination: Wash the spill site with a soap and water solution after the material has been removed.[4]
-
Disposal: Seal all contaminated materials in a vapor-tight plastic bag for disposal.[4]
C. Personnel Exposure Plan
Caption: Immediate actions to take in case of personnel exposure.
D. First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush the affected area with large amounts of water for at least 15 minutes. Remove all contaminated clothing and shoes. A physician should be called.
-
Eye Contact: If the substance enters the eyes, flush with copious amounts of water for a minimum of 15 minutes, ensuring to separate the eyelids for adequate flushing. A physician should be called.
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Characterization:
-
UN Number: 1693
-
Class: 6.1 (Toxic)
-
Packing Group: II
-
Proper Shipping Name: Tear gas substance, solid, n.o.s.
B. Disposal Method:
-
Professional Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.
-
Incineration: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulatory Compliance: Observe all federal, state, and local environmental regulations.
C. Contaminated Material Disposal:
-
PPE and Spill Debris: All contaminated PPE, absorbent materials, and other waste should be sealed in a labeled, vapor-tight plastic bag and disposed of as hazardous waste.[4]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
